molecular formula C12H8FNO2 B1439634 3-Fluoro-4-(pyridin-4-yl)benzoic acid CAS No. 1214359-83-7

3-Fluoro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B1439634
CAS No.: 1214359-83-7
M. Wt: 217.2 g/mol
InChI Key: VAHXOHHQHVUNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(pyridin-4-yl)benzoic acid ( 1214359-83-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 12 H 8 FNO 2 and a molecular weight of 217.20 g/mol, is characterized by its 98% purity, making it suitable for demanding synthetic applications . The structural motif of a benzoic acid functionalized with a pyridinyl ring classifies it as a valuable scaffold for the synthesis of more complex molecules. Related pyridinyl-benzoic acid derivatives are frequently employed in the development of protein kinase inhibitors and have been investigated as potential inhibitors of biological targets such as TRPC6, which is relevant in the study of pulmonary and renal diseases . The incorporation of both a carboxylic acid and a pyridine ring provides two distinct sites for chemical modification, allowing researchers to create amide linkages or coordinate with metals, thereby enabling its use in constructing diverse compound libraries for biological screening. As a standard safety precaution, this product is classified with the signal word "Warning" and may cause skin or eye irritation . Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

3-fluoro-4-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXOHHQHVUNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Profile & Utility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid , a specialized biaryl building block used in medicinal chemistry and materials science.

Executive Summary

Compound Name: 3-Fluoro-4-(pyridin-4-yl)benzoic acid CAS Number: 1214359-83-7 Molecular Formula: C₁₂H₈FNO₂ Molecular Weight: 217.20 g/mol

3-Fluoro-4-(pyridin-4-yl)benzoic acid is a bifunctional biaryl scaffold characterized by a carboxylic acid "head," a pyridine "tail," and a critical fluorine substituent at the ortho position of the inter-ring bond. It serves as a high-value intermediate in the synthesis of kinase inhibitors, FASN inhibitors, and metal-organic frameworks (MOFs). Its utility stems from the fluorine atom's ability to modulate the biaryl dihedral angle (conformation) and block metabolic oxidation, while the pyridine nitrogen provides a specific hydrogen-bond acceptor site.

Structural & Electronic Architecture

The Biaryl Twist & Fluorine Effect

Unlike its non-fluorinated analog [4-(pyridin-4-yl)benzoic acid], this molecule possesses a restricted conformation. The fluorine atom at the 3-position introduces steric repulsion against the protons of the pyridine ring (specifically the C3'/C5' protons).

  • Consequence: This forces the phenyl and pyridine rings to twist out of coplanarity. While the non-fluorinated analog has a dihedral angle of ~32°, the 3-fluoro derivative typically adopts a steeper angle (~45–55°).

  • Medicinal Value: This "pre-organized" twisted conformation can improve binding affinity by reducing the entropic penalty when the molecule binds to a protein pocket that requires a non-planar ligand.

Electronic Push-Pull System

The molecule features competing electronic effects that define its reactivity:

  • Pyridine Ring (Electron Deficient): Acts as an electron-withdrawing group (EWG), deactivating the phenyl ring.

  • Fluorine (Inductive EWG): Further pulls electron density from the phenyl core, increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

  • Carboxylic Acid: Typical weak acid behavior, but enhanced by the cumulative EWG effects of the pyridine and fluorine.

ElectronicMap F Fluorine (C3) Inductive Withdrawal (-I) Steric Bulk Phenyl Phenyl Core Electron Deficient F->Phenyl Deactivates Ring Pyridine Pyridine (C4) Electron Withdrawing Basic Nitrogen F->Pyridine Induces Twist (Steric Clash) COOH Carboxylic Acid Increased Acidity Phenyl->COOH Modulates pKa Pyridine->Phenyl Deactivates Ring

Figure 1.1: Electronic and steric influence map of the 3-fluoro-4-pyridyl system.

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates predicted and experimental trends for this scaffold.

PropertyValue / RangeTechnical Insight
Appearance Off-white to pale yellow solidTypical of hetero-biaryl acids.
Melting Point >280 °C (Decomp.)High lattice energy due to intermolecular H-bonding (COOH···N).
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility at neutral pH; soluble in dilute alkali (pH > 8) or strong acid (pH < 2).
pKa (Acid) ~3.6 – 3.8 (Est.)More acidic than benzoic acid (4.20) due to ortho-F and para-pyridine.
pKa (Pyridine) ~4.5 – 4.8 (Est.)Less basic than pyridine (5.25) due to the electron-withdrawing phenyl ring.
LogP 2.1 ± 0.3Moderate lipophilicity; suitable for oral drug delivery.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (C=O, OH, Py-N)The pyridine nitrogen is a key acceptor for crystal engineering.
Zwitterionic Potential

In the solid state, this molecule often exists as a hydrogen-bonded network rather than a discrete zwitterion. However, in solution at pH ~4, a significant population may exist where the pyridine is protonated (NH⁺) and the acid deprotonated (COO⁻), depending on the exact solvent dielectric constant.

Synthetic Methodology

The most robust route to 3-Fluoro-4-(pyridin-4-yl)benzoic acid is a Suzuki-Miyaura Cross-Coupling . This method is preferred over Grignard or lithiation routes due to the functional group tolerance of the carboxylic acid and pyridine.

Retrosynthetic Strategy
  • Bond Formed: Aryl-Aryl (C4 Phenyl - C4 Pyridine).

  • Preferred Partners:

    • Partner A (Electrophile): 4-Bromo-3-fluorobenzoic acid (commercially available, stable).

    • Partner B (Nucleophile): 4-Pyridinylboronic acid pinacol ester (more stable than the free boronic acid).

Detailed Protocol (Self-Validating System)

Scale: 10 mmol basis.

  • Preparation:

    • Charge a reaction flask with 4-Bromo-3-fluorobenzoic acid (2.19 g, 10 mmol) and 4-Pyridinylboronic acid pinacol ester (2.25 g, 11 mmol).

    • Add catalyst: Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol, 5 mol%). Note: Pd(PPh₃)₄ is also effective but more oxygen-sensitive.

    • Add solvent: 1,4-Dioxane (40 mL) and 2M Na₂CO₃ (aq) (15 mL).

  • Degassing (Critical Step):

    • Sparge the mixture with Nitrogen or Argon for 10 minutes. Failure to degas leads to homocoupling and catalyst deactivation.

  • Reaction:

    • Heat to 90–100 °C under inert atmosphere for 12–16 hours.

    • Validation: Monitor by LC-MS. Look for Product Mass [M+H]⁺ = 218.[1]2. Disappearance of Bromide (SM) indicates completion.

  • Workup & Purification:

    • Cool to room temperature.[2] Filter through Celite to remove Pd black.

    • Concentrate the filtrate to remove Dioxane.

    • Dilute the aqueous residue with water (20 mL).

    • pH Adjustment: Slowly add 1M HCl until pH reaches ~3–4. The product will precipitate as a solid.[3]

    • Filter the solid, wash with water (to remove inorganic salts) and cold diethyl ether (to remove boronic ester byproducts).

    • Dry under vacuum at 50 °C.

SynthesisWorkflow Start Start: 4-Bromo-3-fluorobenzoic acid + 4-Pyridylboronate Mix Add Catalyst (Pd(dppf)Cl2) Add Base (Na2CO3) Solvent (Dioxane/H2O) Start->Mix Degas CRITICAL: Degas (Ar/N2) Prevent Oxidation Mix->Degas Reflux Reflux 90°C, 16h Suzuki Coupling Degas->Reflux Workup Filter (Celite) Acidify to pH 3-4 Reflux->Workup Product Isolate Product 3-Fluoro-4-(pyridin-4-yl)benzoic acid Workup->Product

Figure 3.1: Step-by-step synthetic workflow for the Suzuki coupling route.

Reactivity & Functionalization

Researchers utilizing this compound generally target one of two reactive centers:

Carboxylic Acid Activation (Amide Coupling)

The presence of the electron-withdrawing fluorine and pyridine rings makes the carboxylic acid carbonyl slightly less electron-rich, but highly reactive toward nucleophiles once activated.

  • Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).

  • Caution: Avoid using acid chlorides (SOCl₂) if possible, as the pyridine nitrogen can form N-acylpyridinium salts, leading to side reactions. If acid chloride formation is necessary, use oxalyl chloride with catalytic DMF in DCM at 0 °C.

Pyridine Nitrogen Coordination

The pyridine nitrogen is a competent ligand for metals (in MOFs) or a site for salt formation.

  • Salt Formation: Reacting with HCl gas in dioxane yields the hydrochloride salt (C₁₂H₉FNO₂·HCl), which significantly improves water solubility for biological assays.

Medicinal Chemistry Applications

Metabolic Blocking

In drug design, the 3-fluoro substituent serves a dual purpose:

  • Metabolic Stability: It blocks the P450-mediated oxidation of the phenyl ring at the position ortho to the biaryl bond, a common metabolic soft spot.

  • Bioisostere: It mimics the size of a hydrogen atom (Van der Waals radius: H=1.20Å, F=1.47Å) but drastically alters the electronics.

Kinase & Enzyme Inhibition

This scaffold is frequently observed in inhibitors of:

  • FASN (Fatty Acid Synthase): The biaryl acid moiety mimics the substrate or stabilizes the inhibitor in the binding pocket via H-bonds (COOH) and pi-stacking (Pyridine).

  • PIM Kinases: The pyridine nitrogen often acts as the "hinge binder," forming a critical hydrogen bond with the kinase backbone.

References

  • PubChem. Compound Summary for CID 46315553: 3-fluoro-4-pyridin-4-ylbenzoic acid. National Library of Medicine. Available at: [Link]

  • Hajduk, P. J., et al. "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry 43.16 (2000): 3443-3447.
  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.

Sources

Electronic Effects of Fluorine Substitution on Pyridyl-Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridyl-benzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, ubiquitously found in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. However, the optimization of this biaryl system is often plagued by issues of solubility, metabolic instability, and poor permeability.

Fluorine substitution offers a precise tool to modulate these properties without significantly altering molecular volume. This guide provides a deep technical analysis of how fluorine substitution patterns—specifically on the pyridine and benzene rings—alter the electronic landscape (pKa, quadrupole moments), manipulate biaryl conformation via the "ortho-effect," and dictate synthetic strategies. We present self-validating protocols for synthesis and a mechanistic framework for rational drug design.

The Fluorine Factor: Electronic Modulation & pKa Shifts[1]

Fluorine is the most electronegative element (


), yet it possesses a unique duality: it is strongly electron-withdrawing by induction (

) but electron-donating by resonance (

). In pyridyl-benzoic acid systems, the net effect depends entirely on the position of substitution relative to the nitrogen lone pair and the carboxylic acid.
Pyridine Ring Modulation (Basicity Tunability)

The basicity of the pyridine nitrogen is a critical determinant of solubility and hERG liability. Fluorine substitution allows for the "dialing down" of basicity, often improving membrane permeability by increasing the fraction of neutral species at physiological pH.

  • 
    -Substitution (2-F, 6-F):  The 
    
    
    
    effect dominates due to proximity to the nitrogen. This drastically lowers the pKa of the pyridinium conjugate acid.
  • 
    -Substitution (3-F, 5-F):  The effect is attenuated but still significant.
    
  • 
    -Substitution (4-F):  The 
    
    
    
    effect (lone pair donation into the ring) competes with the
    
    
    effect, resulting in a smaller pKa drop compared to
    
    
    -positions.

Table 1: Comparative pKa Shifts in Fluorinated Pyridines

Substitution Pattern

pKa (vs Pyridine)
Electronic DriverADME Impact
Unsubstituted 0 (Ref pKa ~5.2)N/AHigh basicity, potential hERG risk.
2-Fluoro -5.6 (pKa ~ -0.4)Strong

(Inductive)
Neutral at pH 7.4; High permeability.
3-Fluoro -2.2 (pKa ~ 3.0)Moderate

Balanced solubility/permeability.
2,6-Difluoro -7.5 (pKa ~ -2.3)Additive

Metabolic blocking; very weak base.
Benzoic Acid Ring Modulation (Acidity Tunability)

On the benzoic acid moiety, fluorine acts via the Hammett substituent constant (


).
  • Ortho-F: Significantly increases acidity (lowers pKa) due to the inductive effect and stabilization of the carboxylate anion.

  • Meta/Para-F: Increases acidity, but to a lesser degree.

Technical Insight: In a biaryl system, if the rings are twisted (non-planar), the electronic communication between rings is dampened. Therefore, the pKa of the pyridine nitrogen is primarily determined by substituents on the pyridine ring, with minimal resonance contribution from the benzoic acid.

Conformational Control: The "Ortho-Fluorine" Effect

Beyond electronics, fluorine acts as a "steric wedge." While the van der Waals radius of Fluorine (1.47 Å) is small, it is larger than Hydrogen (1.20 Å). In biaryl systems, placing a fluorine atom at the ortho position (relative to the biaryl bond) forces the rings to twist out of planarity to relieve steric strain.

Mechanistic Pathway: Sterics to Bioactivity

This twist angle (


) has profound implications:
  • Decoupling: Breaks

    
    -conjugation between the rings.
    
  • Solubility: Non-planar molecules disrupt crystal packing energy, often improving solubility (the "Molecular Planarity" hypothesis).

  • Selectivity: Can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.

Visualization of Electronic & Steric Logic

The following diagram illustrates the decision logic when introducing fluorine to this scaffold.

FluorineLogic Start Target Optimization (Pyridyl-Benzoic Acid) Pyridine Pyridine Ring Modification Start->Pyridine Junction Biaryl Junction (Ortho-Substitution) Start->Junction AlphaF Alpha-F (2/6-pos) Pyridine->AlphaF BetaF Beta-F (3/5-pos) Pyridine->BetaF Effect1 Drastic pKa Drop (-I Effect) AlphaF->Effect1 Effect2 Metabolic Block (Prevents N-Oxidation) AlphaF->Effect2 Outcome Improved Solubility & Selectivity Effect1->Outcome Reduced Polarity Steric Steric Clash (F vs H) Junction->Steric Twist Torsion Angle Increase (>40 degrees) Steric->Twist Twist->Outcome

Figure 1: Decision logic for fluorine incorporation. Blue path represents electronic modulation; Red path represents conformational engineering.

Synthetic Methodologies: Overcoming Boronate Instability

Synthesizing fluorinated pyridyl-benzoic acids via Suzuki-Miyaura coupling presents a specific challenge: Protodeboronation .

Electron-deficient pyridine boronates (especially 2-pyridyl boronates or fluorinated variants) are notoriously unstable. They rapidly hydrolyze (protodeboronate) under basic aqueous conditions before coupling can occur.

Strategic Protocol: The "Inverse" Approach

To ensure high yields, do not use the fluorinated pyridine as the nucleophile (boronic acid). Instead, use the pyridine as the electrophile (halide).

Protocol: Pd-Catalyzed Coupling of Fluorinated Pyridyl Halides

  • Substrate A (Electrophile): 2-Bromo-3-fluoropyridine (or similar).

  • Substrate B (Nucleophile): 4-(Methoxycarbonyl)phenylboronic acid.

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (Robust against steric bulk) or Pd2(dba)3 / XPhos (for difficult chlorides).

  • Base: Potassium Fluoride (KF) or Cesium Fluoride (CsF). Note: Fluoride bases are crucial here as they facilitate transmetallation without requiring high concentrations of aqueous hydroxide, which promotes protodeboronation.

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Fluorinated Pyridyl Bromide (1.0 equiv)

    • Benzoic Acid Boronate Ester (1.2 equiv)

    • Pd(dppf)Cl2[1][2]·DCM (0.05 equiv)

    • CsF (3.0 equiv, anhydrous)

  • Solvent System: Add 1,4-Dioxane (dry). Avoid water-heavy co-solvents.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the enemy of active Pd(0) species.

  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis (Post-Coupling): Only after the biaryl bond is formed, hydrolyze the ester to the free acid using LiOH in THF/Water.

Synthetic Decision Diagram

SynthesisWorkflow Input Select Coupling Partners Check Is the Pyridine Electron Deficient? Input->Check PathA Route A: Pyridyl-Boronate + Aryl Halide Check->PathA No PathB Route B: Pyridyl-Halide + Aryl Boronate Check->PathB Yes (Fluorinated) Fail High Risk: Protodeboronation PathA->Fail Conditions Use Anhydrous Conditions Base: CsF or K3PO4 Cat: Pd(dppf)Cl2 PathB->Conditions Success Successful Biaryl Formation Conditions->Success

Figure 2: Synthetic route selection. Route B is mandatory for fluorinated pyridines to prevent starting material decomposition.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

Sources

Solubility profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the solubility profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a fluorinated benzoic acid derivative with potential applications in drug discovery.[3] While specific experimental data for this compound is not publicly available, this guide establishes a scientifically grounded, hypothetical solubility profile based on its structural characteristics and the known behavior of similar molecules. It further provides detailed methodologies for researchers to determine its aqueous and organic solvent solubility, ensuring a self-validating system for data generation.[4][5] This document is intended for researchers, scientists, and drug development professionals to aid in formulation development, process chemistry, and preclinical evaluation.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the solubility of a drug substance is a paramount physicochemical property that governs its dissolution rate, absorption, and ultimately, its bioavailability.[1] A compound with poor solubility can present significant challenges during formulation, leading to variable drug exposure and suboptimal therapeutic outcomes.[4] Therefore, a thorough understanding of an API's solubility in various solvent systems is essential from the earliest stages of drug development.[2] This guide focuses on 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a molecule of interest for its potential biological activities. The insights and protocols detailed herein are designed to provide a robust framework for its characterization.

Physicochemical Properties of 3-Fluoro-4-(pyridin-4-yl)benzoic acid

While experimental data for 3-Fluoro-4-(pyridin-4-yl)benzoic acid is limited, we can infer its key physicochemical properties based on its structure and data from analogous compounds.

Molecular Structure:

  • Molecular Formula: C₁₂H₈FNO₂[6]

  • Molecular Weight: 217.19 g/mol

Estimated Physicochemical Parameters:

PropertyEstimated ValueRationale and Significance
pKa (acidic) ~4-5The carboxylic acid group is the primary acidic center. The electron-withdrawing fluorine atom may slightly increase its acidity compared to benzoic acid (pKa 4.2).
pKa (basic) ~5-6The pyridine nitrogen provides a basic center.
LogP ~2.0-2.5This value suggests a moderate lipophilicity, indicating that the compound will have some solubility in both polar and non-polar environments. The predicted XlogP is 2.1.[6]
Melting Point >250 °CHigh melting points are common for rigid aromatic structures with intermolecular hydrogen bonding capabilities, similar to related compounds like 3-(Pyridin-4-yl)benzoic acid (Melting Point: 268 °C).[7]

Hypothetical Solubility Profile in Organic Solvents

The following table presents a hypothetical, yet scientifically plausible, solubility profile for 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a range of common organic solvents at ambient temperature. This profile is constructed based on the principle of "like dissolves like" and considers the compound's ability to engage in hydrogen bonding and dipole-dipole interactions.

SolventSolvent ClassPolarity (Dielectric Constant)Expected Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic47> 100
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100
Methanol Polar Protic32.625 - 50
Ethanol Polar Protic24.310 - 25
Isopropanol Polar Protic185 - 10
Acetonitrile Polar Aprotic37.51 - 5
Acetone Polar Aprotic20.71 - 5
Tetrahydrofuran (THF) Polar Aprotic7.5< 1
Ethyl Acetate Moderately Polar6.0< 1
Dichloromethane (DCM) Non-polar9.1< 0.1
Toluene Non-polar2.4< 0.1
Hexane Non-polar1.9< 0.01

Analysis of the Hypothetical Data:

The high solubility in polar aprotic solvents like DMSO and DMF is anticipated due to their high polarity and ability to disrupt the crystal lattice of the compound without competing for hydrogen bonding sites. In polar protic solvents such as methanol and ethanol, the solubility is expected to be moderate, facilitated by hydrogen bonding between the solvent and the carboxylic acid and pyridine moieties of the solute.[8][9] As the solvent polarity decreases, the solubility is predicted to drop significantly, with negligible solubility in non-polar hydrocarbon solvents like toluene and hexane.[10]

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for its reliability.[4][11]

Objective: To determine the equilibrium solubility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a selected organic solvent.

Materials:

  • 3-Fluoro-4-(pyridin-4-yl)benzoic acid (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Workflow for Equilibrium Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vial prep2 Add a known volume of solvent prep1->prep2 1 equil Agitate on an orbital shaker (e.g., 24-48h at 25°C) prep2->equil 2 sep1 Centrifuge to pellet excess solid equil->sep1 3 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 4 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 5 analysis2 Analyze by validated HPLC method analysis1->analysis2 6 analysis3 Quantify against a standard curve analysis2->analysis3 7

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Fluoro-4-(pyridin-4-yl)benzoic acid to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent (e.g., 1 mL).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a stock solution of 3-Fluoro-4-(pyridin-4-yl)benzoic acid of a known concentration in the chosen solvent.

    • Generate a standard curve by preparing a series of dilutions from the stock solution.

    • Prepare dilutions of the filtered sample to fall within the linear range of the standard curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the original filtered sample based on the standard curve. This concentration represents the equilibrium solubility.

Factors Influencing Solubility

The solubility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid is influenced by several interrelated factors, as depicted in the diagram below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions pKa pKa Solubility Solubility pKa->Solubility LogP LogP LogP->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Polarity Polarity Polarity->Solubility Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->Solubility Temp Temperature Temp->Solubility pH pH (for aqueous systems) pH->Solubility

Caption: Key factors influencing the solubility of an API.

  • pH (in aqueous media): As an amphoteric molecule with both an acidic carboxylic acid and a basic pyridine ring, the aqueous solubility of 3-Fluoro-4-(pyridin-4-yl)benzoic acid will be highly pH-dependent.[2] It is expected to have a U-shaped pH-solubility profile, with minimum solubility at its isoelectric point and increased solubility at low and high pH due to salt formation.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility, with metastable forms generally exhibiting higher solubility than the most stable form.[5]

Conclusion

This technical guide provides a foundational understanding of the solubility profile of 3-Fluoro-4-(pyridin-4-yl)benzoic acid. While the presented solubility data is hypothetical, it is based on established physicochemical principles and serves as a valuable starting point for experimental work. The detailed protocol for equilibrium solubility determination offers a robust and reliable method for generating accurate experimental data. A comprehensive characterization of this compound's solubility is a critical step in its journey from a promising lead to a potential therapeutic agent.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Technical Note: Solubility Measurements. (2017, May).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6. (2025, August 25). Chemsrc.
  • 4-(pyridin-4-yl)benzoic acid. (n.d.). Sigma-Aldrich.
  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • Properties of Common Organic Solvents. (2022, September 8).
  • Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts.
  • 3-fluoro-4-(pyridin-4-yl)benzoic acid. (n.d.). PubChemLite.
  • Common Organic Solvents: Table of Properties. (n.d.).
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid. (n.d.). Ossila.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • 3-PYRIDIN-4-YL-BENZOIC ACID. (2025, July 24). ChemicalBook.
  • 3-(Pyridin-4-yl)benzoic acid. (n.d.). ChemScene.
  • CAS 4385-78-8: 3-(4-Pyridinyl)benzoic acid. (n.d.). CymitQuimica.
  • 3-(Pyridin-4-yl)benzoic acid. (n.d.). Apollo Scientific.

Sources

3-Fluoro-4-(pyridin-4-yl)benzoic acid SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(pyridin-4-yl)benzoic acid (CAS 1214359-83-7) represents a critical biaryl scaffold in modern medicinal chemistry. Distinguished by the specific ortho-fluorine substitution on the phenyl ring, this molecule serves as a specialized building block for kinase inhibitors and receptor modulators. The fluorine atom introduces a unique steric twist between the phenyl and pyridine rings, altering the biaryl dihedral angle and metabolic stability compared to its non-fluorinated analogs. This guide provides a definitive technical reference for its identification, synthesis, and application.

Chemical Identity & Informatics

The following data establishes the unique chemical fingerprint of the target molecule. Researchers must verify these identifiers against supplier Certificates of Analysis (CoA) to ensure structural integrity.

ParameterData Specification
IUPAC Name 3-Fluoro-4-(pyridin-4-yl)benzoic acid
CAS Registry Number 1214359-83-7
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Canonical SMILES OC(=O)C1=CC=C(C2=CC=NC=C2)C(F)=C1
Isomeric SMILES C1=CN=CC=C1C2=C(C=C(C=C2)C(=O)O)F
InChI String InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16)
InChIKey VAHXOHHQHVUNQS-UHFFFAOYSA-N

Structural Analysis & Physicochemical Properties

Understanding the physical behavior of this scaffold is prerequisite to its use in drug design.

The Ortho-Fluorine Effect

Unlike the planar 4-(pyridin-4-yl)benzoic acid, the introduction of fluorine at the 3-position creates steric repulsion with the protons of the pyridine ring. This forces the biaryl system out of planarity, typically inducing a dihedral twist of 30–45°.

  • Consequence: This twist can improve solubility by disrupting crystal packing and enhance selectivity by fitting into specific hydrophobic pockets in protein targets (e.g., p38 MAP kinase).

Key Properties[11]
  • pKa (Calculated): ~3.8 (Carboxylic acid), ~5.2 (Pyridine nitrogen). The molecule exists as a zwitterion in neutral aqueous media.

  • LogP (Predicted): ~2.1. The fluorine atom increases lipophilicity relative to the parent biaryl acid.

  • Solubility: Low in neutral water; soluble in DMSO, DMF, and aqueous base (pH > 8).

Synthetic Methodology: Robust Suzuki-Miyaura Coupling

The most reliable route to 3-Fluoro-4-(pyridin-4-yl)benzoic acid utilizes a palladium-catalyzed cross-coupling.

Critical Note on Reactivity: Pyridine-4-boronic acids are notoriously unstable due to rapid protodeboronation. Therefore, the reverse coupling strategy (Aryl Boronic Acid + Halopyridine) or the use of Boronate Esters (Pinacol ester) is strongly recommended over the free boronic acid.

Reaction Pathway Diagram

The following workflow illustrates the optimized synthesis route using the pinacol ester strategy to maximize yield and stability.

SynthesisWorkflow R1 4-Bromo-3-fluorobenzoic acid (Starting Material) Step1 Catalyst Activation Pd(dppf)Cl2 • DCM Degassing (N2/Ar) R1->Step1 R2 Pyridine-4-boronic acid pinacol ester R2->Step1 Step2 Coupling Reaction 2.0 eq. K2CO3 Dioxane/H2O (4:1) 90°C, 12h Step1->Step2 Activation Step3 Workup & Isolation Acidify to pH 4 Precipitation Step2->Step3 Conversion Product 3-Fluoro-4-(pyridin-4-yl) benzoic acid (Target) Step3->Product Purification

Caption: Optimized Suzuki-Miyaura coupling workflow using boronate ester to prevent protodeboronation.

Detailed Protocol

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv)

  • Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[2][1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing (Crucial): Sparge the Dioxane/Water mixture with Argon or Nitrogen for 30 minutes. Oxygen poisons the Pd(0) species.

  • Assembly: In a reaction vial, combine the aryl bromide, pyridine boronate ester, and base.

  • Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas.

  • Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by LC-MS (Target M+H = 218.2).

  • Workup:

    • Cool to room temperature.[3][4][2][5]

    • Filter through Celite to remove Palladium black.

    • The filtrate will be basic (pH ~10). Carefully acidify with 1M HCl to pH ~4. The zwitterionic product typically precipitates at this isoelectric point.

    • Filter the solid, wash with water and cold diethyl ether.

Analytical Characterization

Confirming the structure requires specific attention to the fluorine splitting patterns.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect a doublet of doublets for the proton at position 2 (ortho to F and COOH).

    • The pyridine protons (AA'BB' system) will appear as two doublets around 7.6 ppm and 8.7 ppm.

    • Diagnostic: The coupling constant between F and the ortho-proton is typically J ~10-12 Hz.

  • ¹⁹F NMR:

    • Single peak around -110 to -120 ppm (referenced to CFCl₃).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 218.06

    • Negative Mode: [M-H]⁻ = 216.05

Medicinal Chemistry Applications

This scaffold is frequently employed as a bioisostere for biphenyl carboxylic acids.

Strategic Utility
  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (hydroxylation) at a typically vulnerable site on the phenyl ring.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid, potentially improving bioavailability in the lower GI tract.

Structure-Activity Relationship (SAR) Logic

The following diagram details how this specific scaffold fits into broader drug design campaigns.

SAR_Logic Core 3-Fluoro-4-(pyridin-4-yl) benzoic acid App1 Kinase Inhibitors (e.g., p38 MAP) Core->App1 H-Bond Acceptor (Pyridine) App2 Metabolic Blocker (F blocks CYP oxidation) Core->App2 C-F Bond Strength App3 Conformational Lock (Twisted Biaryl) Core->App3 Steric Bulk (F vs H)

Caption: SAR logic demonstrating the functional utility of the fluorinated biaryl scaffold.

References

  • PubChem Compound Summary. (2025). 3-Fluoro-4-(pyridin-4-yl)benzoic acid (CID 46315553). National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][6] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol reference). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Methodological & Application

Application Note: Amide Bond Formation with 3-Fluoro-4-(pyridin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of 3-Fluoro-4-(pyridin-4-yl)benzoic acid with amines is a pivotal step in the synthesis of Type II kinase inhibitors (e.g., VEGFR, p38 MAP kinase inhibitors). This scaffold presents a specific set of physicochemical challenges:

  • Zwitterionic Character: The basic pyridine nitrogen (

    
    ) and the acidic carboxylic acid (
    
    
    
    ) result in a high-melting, poorly soluble zwitterionic solid.
  • Solubility Profile: Insoluble in standard non-polar solvents (DCM, Toluene,

    
    ). Requires polar aprotic media (DMF, DMSO, NMP).
    
  • Workup Sensitivity: The basicity of the pyridine ring in the product precludes standard acidic aqueous washes (1M HCl), which would protonate the product and drag it into the aqueous waste stream.

This guide details two validated protocols: Method A (HATU-mediated) for research-scale/library synthesis, and Method B (Acid Chloride via Oxalyl Chloride) for scale-up or difficult, non-nucleophilic amines.

Physicochemical Analysis & Solvent Selection

The 3-fluoro substituent exerts an electron-withdrawing effect (inductive,


), which has two consequences:
  • Increased Acidity: The carboxylic acid is more acidic than unsubstituted benzoic acid, making the carboxylate less nucleophilic during the initial activation step.

  • Decreased Basicity: The pyridine ring is slightly less basic than an unsubstituted pyridine, reducing (but not eliminating) the risk of N-acylation side reactions.

Solvent Compatibility Table:

SolventSolubility (25°C)SuitabilityNotes
DCM < 1 mg/mLPoor Substrate will remain a suspension; slow kinetics.
THF < 5 mg/mLModerate Usable only for acid chloride method as a slurry.
DMF > 50 mg/mLExcellent Recommended. Breaks zwitterionic lattice.
DMSO > 100 mg/mLGood Hard to remove during workup; use only if DMF fails.

Protocol A: HATU-Mediated Coupling (Research Scale)

Best for: High-throughput synthesis, valuable amines, and rapid optimization.

Reagents & Stoichiometry[1][2][3][4][5][6]
  • Acid: 3-Fluoro-4-(pyridin-4-yl)benzoic acid (1.0 equiv)

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

    • Note: Extra base is required to neutralize the zwitterion and the HATU byproduct.

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure
  • Dissolution: Charge the acid (1.0 equiv) into a reaction vial. Add anhydrous DMF.[1][2]

  • Base Addition: Add DIPEA (3.0 equiv).

    • Observation: The suspension should clear as the zwitterion is deprotonated to the soluble carboxylate salt. If it remains cloudy, sonicate or add 1.0 equiv more DIPEA.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes .

    • Mechanism:[3][4][5][6][7] Formation of the OAt-active ester.[8][9][4][5][6] The solution usually turns yellow/orange.

  • Amine Addition: Add the amine (1.0 – 1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[8][9][1]

    • Checkpoint: Look for Product Mass

      
      . If the activated ester mass is still present, heat to 40°C.
      
Troubleshooting
  • Stalled Reaction: If the amine is an aniline (electron-poor), HATU may not be sufficient. Switch to Method B .

  • Guanidinium Formation: If the amine is added before activation is complete, the amine may react directly with HATU. Always pre-activate.

Protocol B: Acid Chloride Generation (Scale-Up)

Best for: Gram-scale synthesis, weak nucleophiles (anilines), and cost reduction.

Reagents
  • Acid: 1.0 equiv[3][1]

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: DCM (as slurry) or THF

  • Base: Pyridine or

    
     (added after acid chloride formation)
    
Step-by-Step Procedure
  • Slurry Formation: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen.

  • Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack intermediate formation).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ). The solid may not fully dissolve because the pyridine moiety forms an insoluble HCl salt. This is normal.
  • Concentration (Optional but Recommended): Remove excess oxalyl chloride in vacuo. Resuspend the crude acid chloride (likely a yellow solid) in fresh DCM or THF.

  • Coupling: Add the amine (1.0 equiv) followed by excess base (3.0 equiv

    
    ) at 0°C.
    
    • Why? You must neutralize the Pyridine-HCl salt and the HCl generated during coupling.

Critical Workup & Purification Strategy

The Trap: A standard acidic workup (1N HCl) will protonate the pyridine ring of your product, making it water-soluble. You will lose your product in the aqueous waste.

Recommended Workup (Phosphate Buffer/Salting Out):

  • Dilution: Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Note: If DMF was used, use a 5:1 ratio of EtOAc:DMF to ensure phase separation.

  • Wash 1 (Basic/Neutral): Wash with Saturated

    
      or Brine .[8]
    
    • Purpose: Removes acidic impurities and DMF.[8]

  • Wash 2 (Copper Scavenge - Optional): If excess amine was used, wash with 10% aqueous

    
     (only if product is not a chelator).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Purification:

  • Flash Chromatography: Use DCM:MeOH (95:5 to 90:10). The pyridine makes the product polar; it will streak on silica. Add 1%

    
     or 
    
    
    
    to the eluent to sharpen peaks.
  • Prep-HPLC: Use High pH buffers (

    
    , pH 10) to keep the pyridine deprotonated and improve peak shape.
    

Visualized Workflows

Logic Flow for Method Selection

G Start Start: 3-Fluoro-4-(pyridin-4-yl)benzoic acid CheckAmine Analyze Amine Nucleophile Start->CheckAmine WeakNuc Weak Nucleophile (Aniline/Electron Deficient) CheckAmine->WeakNuc pKa < 4 StrongNuc Strong Nucleophile (Alkyl Amine) CheckAmine->StrongNuc pKa > 8 MethodB Method B: Oxalyl Chloride -> Acid Chloride (High Reactivity Protocol) WeakNuc->MethodB MethodA Method A: HATU/DIPEA in DMF (Standard Protocol) StrongNuc->MethodA Workup Workup: AVOID 1N HCl Use Sat. NaHCO3 or Brine MethodA->Workup MethodB->Workup

Caption: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity.

HATU Reaction Mechanism & Species

Mechanism Acid Zwitterionic Acid (Insoluble) Salt Carboxylate Anion (Soluble in DMF) Acid->Salt Deprotonation Base + DIPEA Base->Salt Active OAt-Active Ester (Reactive Electrophile) Salt->Active Activation (15 min) HATU + HATU HATU->Active Product Final Amide Active->Product Coupling Amine + Amine (R-NH2) Amine->Product

Caption: Mechanistic progression from insoluble zwitterion to soluble active ester.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[10][11] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10][2] Organic Process Research & Development, 20(2), 140–177.[11] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][3][9][1][7][12] Tetrahedron, 61(46), 10827-10852. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing the Schotten-Baumann reaction context for pyridine bases).

Sources

Reticular chemistry applications of fluorinated pyridine-carboxylate linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reticular Engineering of Fluorinated Pyridine-Carboxylate MOFs

Part 1: Executive Summary & Rationale

The incorporation of fluorine into pyridine-carboxylate linkers represents a high-impact strategy in reticular chemistry, bridging the gap between stability and functionality. While traditional carboxylate MOFs (e.g., MOF-5, HKUST-1) often suffer from hydrolytic instability, and pure pyridine-based frameworks can lack porosity, the Fluorinated Pyridine-Carboxylate (F-PC) hybrid system offers three distinct advantages:

  • Hydrophobic Shielding: The C-F bond (485 kJ/mol) creates a "Teflon-lined" pore environment, repelling water and enhancing hydrolytic stability via steric and electronic shielding of the metal node [1, 2].

  • Dipole-Driven Selectivity: The high electronegativity of fluorine induces localized dipoles within the pore, significantly enhancing the binding enthalpy (

    
    ) for polarizable gases like 
    
    
    
    and
    
    
    without reducing pore volume [3].
  • Supramolecular Drug Anchoring: In biopharmaceuticals, F-lined pores exhibit specific "fluorophilic" interactions with fluorinated APIs (e.g., 5-Fluorouracil, Paxlovid components), improving loading capacity and release kinetics [4].

Part 2: Critical Ligand Design Parameters

Before synthesis, one must understand the electronic perturbation caused by fluorination. Unlike standard benzene-dicarboxylates, the pyridine ring introduces a nitrogen donor. Fluorination alters the basicity of this nitrogen.[1][2][3]

Table 1: Electronic Impact of Fluorination on Linker Properties

PropertyStandard Linker (Pyridine-3,5-dicarboxylate)Fluorinated Linker (3-Fluoro-pyridine-2,5-dicarboxylate)Impact on Synthesis
Pyridine

~3.8 (Conjugate Acid)~2.0 - 2.5Critical: The N-donor is a weaker base. Metal-N bond formation is kinetically slower.
Carboxylate

~3.5~3.0Acid is stronger; deprotonates easier. Faster nucleation risk.
Hydrophobicity Low (Hydrophilic)High (Lipophilic)Requires solvothermal mixtures with lower polarity (e.g., DEF/Ethanol vs. DMF/Water).
Dipole Moment ModerateHighEnhanced gas selectivity.

Part 3: Detailed Synthesis Protocol (Cu-F-PDC System)

This protocol describes the synthesis of a representative Copper(II) MOF using a fluorinated pyridine-dicarboxylate linker. This system is chosen for its relevance to gas separation (similar to SIFSIX platforms).[4]

Materials:
  • Metal Source:

    
     (High purity).
    
  • Linker: 3-Fluoro-pyridine-3,5-dicarboxylic acid (

    
    ).
    
  • Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH).

  • Modulator: Acetic Acid (Glacial) or

    
     (for fluorinated systems).
    
Workflow Diagram (Graphviz):

SynthesisWorkflow cluster_0 Defect Engineering Precursors Precursor Prep (Cu salt + H2FPDC) Solvothermal Solvothermal Assembly (85°C, 24-48h) Modulator: Acetic Acid Precursors->Solvothermal Dissolution Washing Solvent Exchange (DMF -> EtOH) 3x Daily for 3 Days Solvothermal->Washing Filtration Activation Activation Supercritical CO2 (Avoid Pore Collapse) Washing->Activation Critical Step Application Application (Gas Sorption / Drug Loading) Activation->Application Dry Powder

Caption: Optimized workflow for F-MOF synthesis emphasizing the critical activation step to prevent capillary-force induced collapse.

Step-by-Step Methodology:

1. Precursor Dissolution:

  • Dissolve 1.0 mmol of

    
     in 15 mL of DMF. Sonicate until clear.
    
  • Dissolve 1.0 mmol of

    
     in 10 mL of Ethanol.
    
  • Expert Insight: The use of Ethanol assists in the deprotonation of the stronger fluorinated acid, while DMF solubilizes the linker.

2. Modulator Addition (The "F-Factor"):

  • Add 0.5 mL of Glacial Acetic Acid.

  • Why? Because the fluorinated linker is a stronger acid, it deprotonates rapidly, risking amorphous precipitation. The modulator competes for the Cu sites, slowing down crystal growth to ensure defect-free lattices [5].

3. Solvothermal Synthesis:

  • Combine solutions in a 50 mL Teflon-lined autoclave.

  • Seal and heat at 85°C for 48 hours.

  • Note: Lower temperatures are preferred for F-linkers compared to standard linkers (usually 100°C+) to prevent the formation of dense, non-porous oxide phases.

4. Washing & Activation (Crucial):

  • Cool to room temperature.[5] Filter blue crystals.

  • Wash with DMF (

    
     mL) to remove unreacted ligand.
    
  • Solvent Exchange: Soak in anhydrous Ethanol for 3 days, refreshing solvent every 12 hours.

  • Activation: Do not use vacuum heating immediately. The fluorinated pores are hydrophobic but the framework can be flexible. Use Supercritical

    
     drying  (100 bar, 45°C) to remove solvent without capillary stress.
    

Part 4: Applications & Protocols

Application A: Selective Gas Separation ( )

Fluorinated pyridine MOFs excel here due to the quadrupole interaction between the C-F dipole and the


 quadrupole.

Protocol:

  • Degas: Heat sample at 100°C under dynamic vacuum (

    
     torr) for 12 hours.
    
  • Isotherm Measurement: Measure

    
     uptake at 273 K and 298 K up to 1 bar.
    
  • Analysis: Calculate Isosteric Heat of Adsorption (

    
    ) using the Clausius-Clapeyron equation.
    
    • Target Metric: A steep rise in

      
       at low coverage indicates strong F---
      
      
      
      interactions.
    • Expectation:

      
       selectivity > 50:1 (IAST calculation).
      
Application B: Hydrophobic Drug Delivery (5-FU)

The "Like-Dissolves-Like" principle applies to supramolecular loading.

Protocol:

  • Drug Solution: Dissolve 5-Fluorouracil (5-FU) in acetone (highly soluble).

  • Impregnation: Suspend activated F-MOF in the drug solution. Stir at room temperature for 24 hours.

  • Release Study: Centrifuge and re-suspend loaded MOF in simulated body fluid (PBS, pH 7.4).

  • Mechanism: The fluorinated pore walls interact with the fluorinated motif on 5-FU, retarding release and preventing the "burst effect" common in hydrophilic MOFs [4].

Mechanism Diagram (Graphviz):

InteractionMechanism Linker F-Pyridine Linker (Hydrophobic Wall) Metal Metal Node (Cu/Zn Cluster) Linker->Metal Coordination Guest Guest Molecule (CO2 or Fluorinated Drug) Linker->Guest Dipole-Quadrupole Interaction Water H2O Molecule Linker->Water Steric/Hydrophobic Repulsion

Caption: Mechanistic view of the pore environment. The F-linker recruits polarizable guests while repelling water, enhancing stability and selectivity.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Product Nucleation too fast (High acidity of F-linker).Increase Modulator (Acetic Acid) ratio by 50%. Lower Temp to 75°C.
Low Surface Area Pore collapse during activation.STOP vacuum drying. Switch to Supercritical

or solvent exchange with Pentane.
Low Yield Weak Pyridine-Metal coordination.Increase reaction time (72h). Slightly increase pH using a weak base (Pyridine) to encourage N-coordination.

References

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Dalton Transactions / Semantic Scholar.

  • Stability and Hydrocarbon/Fluorocarbon Sorption of a Metal-Organic Framework with Fluorinated Channels. MDPI Materials.

  • Defect Engineering in Fluorinated Metal–Organic Frameworks Within Mixed-Matrix Membranes for Enhanced CO2 Separation. MDPI Membranes.

  • Host–Guest Interaction in Zr Metal–Organic Frameworks with a Hydrophilic Site for Drug Delivery. ACS Chemistry of Materials. (Contextual reference for drug loading mechanisms).

  • Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker. Dalton Transactions.

Sources

Application Note: Scalable Synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The biaryl motif containing a fluorinated benzene ring coupled to a pyridine is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase inhibitors, BRAF inhibitors). This Application Note details a robust, scalable protocol for synthesizing 3-Fluoro-4-(pyridin-4-yl)benzoic acid (Target Molecule).

Retrosynthetic Analysis & Route Selection

While two primary disconnections exist for this biaryl system, Route A is selected for scalability and safety.

  • Route A (Selected): Coupling 4-Bromo-3-fluorobenzoic acid with 4-Pyridineboronic acid pinacol ester .

    • Why: 4-Halopyridines (Route B starting materials) are often unstable as free bases, prone to polymerization, and severe skin irritants. 4-Bromo-3-fluorobenzoic acid is a stable, crystalline solid.

    • Boron Source: We utilize the pinacol ester rather than the free boronic acid.[1] Pyridine-4-boronic acid is notoriously unstable, undergoing rapid protodeboronation. The pinacol ester significantly mitigates this degradation pathway [1].

Critical Process Parameters (CPPs)
  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is chosen over Pd(PPh₃)₄ due to its superior stability against oxidation and higher activity for heteroaryl chlorides/bromides.

  • Solvent System: A biphasic mixture of 1,4-Dioxane/Water (or n-Propanol/Water for green chemistry compliance) ensures solubility of the inorganic base and the zwitterionic product precursors.

  • Purification Strategy: Exploiting the amphoteric nature of the product (Pyridine N + Benzoic Acid) allows for purification via pH-controlled precipitation, eliminating the need for silica gel chromatography on scale.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
4-Bromo-3-fluorobenzoic acid 219.011.0Limiting Reagent
4-Pyridineboronic acid pinacol ester 205.061.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.02 (2 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.0Base
1,4-Dioxane -10 VSolvent
Water (Process Type) -2.5 VCo-solvent
Step-by-Step Methodology
Step 1: Reaction Setup
  • Charging: To a chemically resistant reactor (glass-lined or Hastelloy), charge 4-Bromo-3-fluorobenzoic acid (1.0 equiv), 4-Pyridineboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inerting: Evacuate the vessel and backfill with Nitrogen (N₂) three times.

    • Expert Insight: Oxygen is the enemy of the catalytic cycle, leading to homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water.

    • Note: Degassing solvents via sparging with N₂ for 30 minutes prior to addition is critical for reaction reproducibility.

  • Catalyst Addition: Under positive N₂ flow, add Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%).

Step 2: Reaction Execution
  • Heating: Heat the mixture to 85–90 °C with vigorous mechanical stirring.

  • Monitoring: Monitor reaction progress via HPLC after 4 hours.

    • Endpoint: < 1.0% remaining aryl bromide.

    • Typical Time: 4–6 hours.

Step 3: Workup & Palladium Scavenging
  • Hot Filtration: While the reaction mixture is still hot (60 °C), filter through a pad of Celite (diatomaceous earth) to remove insoluble palladium black and inorganic salts. Wash the cake with hot dioxane.

    • Why: Removing bulk Pd early prevents it from occluding in the final crystal lattice.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the organic solvent (Dioxane), leaving an aqueous suspension.

  • Dilution: Add Water (10 V) to the residue. The mixture will likely be a solution or a thin suspension at high pH (pH ~10-11 due to excess carbonate).

Step 4: pH-Controlled Isolation (The "Self-Validating" Step)
  • Acidification: Slowly add 2M HCl or 6M HCl dropwise to the stirred aqueous solution.

  • Target pH: Adjust pH to 3.5 – 4.0 .

    • Mechanism:[2][5][6] This is the Isoelectric Point (pI) region.

      • pH > 7: Molecule is anionic (Carboxylate -COO⁻). Soluble.

      • pH < 1: Pyridine is protonated (Pyridinium -NH⁺). Soluble.

      • pH ~3.5: Zwitterionic or neutral form predominates. Least Soluble -> Precipitates.

  • Aging: Stir the resulting slurry at 0–5 °C for 2 hours to maximize yield.

  • Filtration: Collect the solid by vacuum filtration.[7]

  • Washing: Wash the cake with Water (2 x 3 V) followed by Acetone (1 x 2 V) to remove boronic acid byproducts and trace pinacol.

Step 5: Drying
  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

Visualizations

Process Workflow Diagram

The following diagram illustrates the logical flow from reactants to isolated API intermediate.

G Reactants Reactants: Ar-Br + Py-Bpin Base, Solvent Degas Degas & Add Catalyst Reactants->Degas Reaction Reaction 85°C, 4-6h Degas->Reaction HotFilter Hot Filtration (Remove Pd Black) Reaction->HotFilter IPC: <1% SM pHAdjust pH Adjustment (Target pH 3.5) HotFilter->pHAdjust Filtrate Isolation Filtration & Drying pHAdjust->Isolation Precipitate

Caption: Figure 1. Streamlined process flow for the synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid.

Catalytic Cycle Mechanism

Understanding the mechanism ensures troubleshooting capability.

Catalyst Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Base Assisted) Complex1->TransMet Py-Bpin + OH- Complex2 Ar-Pd(II)-Py TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Release

Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle highlighting the critical Transmetallation step.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst deactivation by O₂.Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄.
Protodeboronation Instability of Py-Bpin at high T.Lower temp to 80°C; Add boronate in portions; Use anhydrous conditions initially.
High Pd Residuals Inefficient filtration.Treat aqueous solution with N-acetylcysteine or Thiol-silica scavengers before pH adjustment [2].
Product Gums/Oils pH not at isoelectric point.Check pH precisely. If oiling occurs, reheat to dissolve and cool slowly (controlled crystallization).

References

  • Li, W., et al. (2005).[1] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[1] Organic Syntheses, 81, 89.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Advanced Crystallization Protocols for 3-Fluoro-4-(pyridin-4-yl)benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-2025-04

Executive Summary

This application note details the solid-state development strategies for 3-Fluoro-4-(pyridin-4-yl)benzoic acid (3F-PBA) . As a bi-aryl system containing both a basic pyridine moiety and an acidic carboxyl group, 3F-PBA exhibits zwitterionic potential and complex polymorphism.[1] The introduction of the fluorine atom at the 3-position of the benzoic acid ring significantly alters the lattice energy, lipophilicity, and hydrogen-bond acceptor capabilities compared to its non-fluorinated parent. This guide provides actionable protocols for solubility profiling, salt/cocrystal screening, and single-crystal growth, grounded in the


 rule and supramolecular synthon theory.[1]

Physicochemical Profiling & The "Fluorine Effect"

Before initiating crystallization, one must understand the competitive landscape of intermolecular forces.

The Salt-Cocrystal Continuum

3F-PBA falls into a critical "grey zone" of proton transfer.[1]

  • Acid Moiety (3-Fluoro-benzoic acid): The electron-withdrawing fluorine atom stabilizes the carboxylate anion, lowering the

    
     to approximately 3.86  (compared to 4.20 for benzoic acid).[1]
    
  • Base Moiety (Pyridine): The

    
     of the pyridine nitrogen is approximately 5.2 .
    
  • 
     Calculation: 
    
    
    
    
    [1]

Implication: According to the strictly empirical


 rule, a value between 0 and 3 indicates an unpredictable ionization state. The proton may reside on the pyridine (salt) or the carboxylic acid (cocrystal), often depending on the solvent dielectric constant and crystal packing efficiency.[1]
The Fluorine Effect on Packing

Unlike hydrogen, fluorine is a poor hydrogen bond acceptor but highly electronegative. In 3F-PBA, the fluorine atom:

  • Alters Dihedral Angle: It creates steric repulsion with the ortho-protons of the pyridine ring, twisting the bi-aryl bond and disrupting planar packing modes common in non-fluorinated analogs.

  • Increases Lipophilicity: It reduces solubility in water compared to the parent compound, necessitating the use of polar aprotic solvents (DMSO, DMF) or alcohol mixtures for crystallization.[1]

Decision Matrix: Crystallization Strategy

The following decision tree outlines the logical flow for selecting the appropriate crystallization method based on initial solubility and


 analysis.

CrystallizationStrategy Start Start: 3F-PBA Solid State Solubility Solubility Profiling (Gravimetric @ 25°C) Start->Solubility CheckSol Solubility Result? Solubility->CheckSol HighSol High Solubility (>20 mg/mL) CheckSol->HighSol DMSO, DMF, Hot MeOH LowSol Low Solubility (<5 mg/mL) CheckSol->LowSol Water, EtOH, ACN MethodA Method A: Cooling Crystallization (Metastable Forms) HighSol->MethodA Slow Cooling MethodB Method B: Anti-Solvent Addition (Rapid Precipitation) HighSol->MethodB Add Water/Ether MethodC Method C: Slurry Conversion (Thermodynamic Stable Form) LowSol->MethodC Long-term Maturation MethodD Method D: Reactive Crystallization (Salts/Cocrystals) LowSol->MethodD Add Coformer/Counterion Analysis Characterization (SC-XRD / PXRD) MethodA->Analysis MethodB->Analysis MethodC->Analysis MethodD->Analysis PXRD/DSC

Figure 1: Strategic decision matrix for selecting crystallization pathways based on solubility data.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Slurry Conversion (Polymorph Screening)

Objective: To isolate the thermodynamically most stable form of 3F-PBA or its complexes.[1] This method relies on Ostwald ripening, where metastable crystals dissolve and stable crystals grow.[1]

Materials:

  • 3F-PBA (50 mg)[1]

  • Solvents: Methanol, Acetonitrile, Water, Isopropanol.[1]

  • Magnetic stir bars.[1]

Procedure:

  • Preparation: Place 50 mg of 3F-PBA into a 1.5 mL HPLC vial.

  • Solvent Addition: Add solvent (e.g., Methanol) dropwise until a mobile suspension is formed.[1] Do not dissolve completely. There must be solid excess.[1]

  • Cycling: Place the vial on a temperature-controlled shaker plate.

    • Cycle temperature between 25°C and 50°C every 4 hours.[1]

    • Agitation speed: 500 rpm.[1]

  • Duration: Continue cycling for 72 hours.

  • Isolation: Filter the suspension quickly while at room temperature.

  • Drying: Air dry for 1 hour, then vacuum dry at 40°C.

  • Analysis: Analyze via PXRD immediately to prevent solvate desolvation.

Protocol 2: Liquid Assisted Grinding (LAG) for Cocrystal Screening

Objective: To overcome solubility barriers and screen for salts/cocrystals using mechanical energy.[1] This is the preferred method for 3F-PBA due to its low solubility in common organic solvents.[1]

Target Coformers:

  • Group A (Salts): Methanesulfonic acid, Hydrochloric acid (conc), Benzenesulfonic acid.[1]

  • Group B (Cocrystals): Fumaric acid, Succinic acid, Resorcinol.[1]

Procedure:

  • Stoichiometry: Weigh 3F-PBA and the selected coformer in a 1:1 molar ratio (total mass ~100 mg).

  • Vessel: Place solids into a stainless steel grinding jar with two 5mm stainless steel balls.

  • Solvent Drop: Add 10

    
    L of solvent (Methanol or Acetonitrile) to act as a catalyst (catalytic solvent).[1]
    
  • Grinding: Grind at 25 Hz for 20 minutes using a vibratory ball mill (e.g., Retsch MM400).

  • Analysis: Analyze the resulting powder directly via PXRD.

    • Success Criterion: Disappearance of starting material peaks and emergence of new distinct reflections.

Protocol 3: Vapor Diffusion (Single Crystal Growth)

Objective: To grow high-quality single crystals for Structure Determination (SC-XRD).

Mechanism: Slow diffusion of a "bad" solvent (anti-solvent) into a "good" solvent solution reduces solubility gradually, promoting ordered lattice formation.[1]

Procedure:

  • Inner Vial: Dissolve 20 mg of 3F-PBA in 2 mL of DMSO or DMF (Good Solvent) in a small 4 mL vial. Filter through a 0.45

    
    m PTFE syringe filter to remove nuclei.[1]
    
  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL jar.

  • Anti-Solvent: Fill the outer jar with 5 mL of Water or Ethanol (Anti-Solvent).[1] Ensure the liquid level in the outer jar is lower than the rim of the inner vial.

  • Sealing: Tightly cap the outer jar.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C) for 7–14 days.

  • Harvesting: Observe for block- or needle-like crystals. Harvest using a cryo-loop and paratone oil.

Data Interpretation & Validation

X-Ray Powder Diffraction (PXRD)

When analyzing 3F-PBA complexes, look for the "Low Angle Shift."[1]

  • Starting Material: 3F-PBA typically shows characteristic peaks (dependent on polymorph) but often lacks peaks below

    
     unless it forms a large unit cell.[1]
    
  • Complex Formation: Successful salt/cocrystal formation often results in new, intense peaks in the

    
    
    
    
    
    range, indicating a new packing motif.[1]
Thermal Analysis (DSC)
  • Pure 3F-PBA: Expect a sharp melting endotherm (likely >250°C).[1]

  • Solvates: Look for broad endotherms <150°C (desolvation) followed by a recrystallization exotherm.[1]

  • Eutectics vs. Cocrystals: A physical mixture will melt at the eutectic point (lower than both components).[1] A true cocrystal/salt will have a distinct melting point, often between the two components or higher than both.[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Scale-up Weigh Weigh 1:1 Ratio Grind LAG (20 mins) Weigh->Grind PXRD1 PXRD Check Grind->PXRD1 Dissolve Dissolve (Good Solv) PXRD1->Dissolve If New Phase Precip Slow Evap / Diffusion Dissolve->Precip Harvest Harvest Crystals Precip->Harvest

Figure 2: Workflow from solid-state screening (LAG) to single-crystal growth.[1]

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Oiling Out Phase separation occurs before crystallization due to high supersaturation.[1]Reduce cooling rate; Add anti-solvent more slowly; Seed the solution with trace powder from LAG experiments.
Amorphous Material Rapid precipitation trapped molecules in disordered state.[1]Perform "Slurry Cycling" (Protocol 1) on the amorphous material to induce crystallization.[1]
No Complexation

mismatch or steric hindrance from Fluorine.[1]
Switch coformer class. If using weak acids, switch to strong sulfonates (Mesylate/Tosylate).[1]
Solvate Formation Solvent molecules incorporated into lattice (e.g., DMSO solvate).[1]Verify via TGA.[1] If undesirable, reslurry in a non-solvating solvent (e.g., Heptane/IPA mixture).[1]

References

  • Childs, S. L., Stahly, G. P., & Park, A. (2007).[1] The Salt-Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics, 4(3), 323–338.[1]

  • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327.[1] [1]

  • Vishweshwar, P., et al. (2003).[1] Crystal Engineering of Pharmaceutical Co-crystals from Polymorphic Active Pharmaceutical Ingredients. Chemical Communications, (24), 2822–2823.[1]

  • PubChem. (n.d.).[1][2] 3-Fluoro-4-(pyridin-4-yl)benzoic acid (Compound Summary). National Library of Medicine.

  • Cruz-Cabeza, A. J. (2012).[1][3] Acid-base crystalline complexes and the pKa rule.[1][3][4] CrystEngComm, 14, 6362-6365.[1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(pyridin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-PYR-F-001 Subject: Yield Optimization for Heteroaryl-Aryl Cross-Coupling Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Diagnostic

You are likely experiencing low yields (<40%) due to two converging antagonistic factors inherent to this specific biaryl system: Protodeboronation of the pyridyl species and Catalyst Deactivation by the pyridine nitrogen.

The target molecule, 3-Fluoro-4-(pyridin-4-yl)benzoic acid , requires forming a bond between an electron-deficient pyridine ring and an ortho-fluorinated benzene ring. This is a "mismatched" coupling in standard Suzuki-Miyaura protocols.

The Failure Modes
  • Protodeboronation (The "Disappearing" Reagent): If you are using 4-pyridylboronic acid, it hydrolyzes rapidly under basic conditions to yield pyridine, consuming your reagent before the cross-coupling occurs.

  • Catalyst Poisoning: The pyridine nitrogen (Lewis base) coordinates strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (Pd-black precipitation).

  • Zwitterionic Loss: The product contains both a basic pyridine (

    
    ) and an acidic carboxylate (
    
    
    
    ). Standard aqueous workups often wash the product away in the aqueous phase.

Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to identify your specific bottleneck.

Troubleshooting Start Diagnostic: Why is Yield Low? CheckSM Analyze Crude Reaction Mixture (LCMS/NMR) Start->CheckSM Result1 SM (Halide) Remains Unreacted CheckSM->Result1 High SM Recovery Result2 SM (Halide) Consumed, No Product CheckSM->Result2 Dehalogenation/Homocoupling Result3 Product Formed in Reaction, Low Isolated Yield CheckSM->Result3 Good Conversion Cause1 Catalyst Poisoning or Oxidative Addition Failure Result1->Cause1 Cause2 Protodeboronation of Boronic Acid Result2->Cause2 Cause3 Workup Loss (Zwitterion Issue) Result3->Cause3 Action1 Action: Switch to Pd-G3/G4 Precatalysts Increase Temp >100°C Cause1->Action1 Action2 Action: Switch to MIDA Boronate or Slow Addition Protocol Cause2->Action2 Action3 Action: Isoelectric Precipitation (pH 4.5) or Reverse Phase C18 Cause3->Action3

Figure 1: Diagnostic logic flow for identifying yield loss in heteroaryl Suzuki couplings.

Optimized Experimental Protocols

Method A: The "Robust" Route (Recommended)

This method utilizes a MIDA boronate or Pinacol Ester to suppress protodeboronation and a bulky ligand to prevent catalyst poisoning.

Reaction Scheme: Methyl 4-bromo-3-fluorobenzoate + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine


Target

Note: We use the methyl ester of the benzoic acid to improve solubility and prevent the carboxylic acid from interfering with the base.

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2-5 mol%)Pre-formed precatalyst ensures rapid initiation. XPhos is bulky enough to prevent pyridine coordination [1].
Boron Source 4-Pyridyl MIDA boronate (1.5 eq)Slow-release mechanism prevents the buildup of free boronic acid, drastically reducing protodeboronation [2].
Base K₃PO₄ (3.0 eq)Anhydrous phosphate is milder than carbonate/hydroxide, further reducing protodeboronation rates.
Solvent 1,4-Dioxane / Water (4:1) Degassed thoroughly. The water is necessary for the transmetallation step but should be minimized.
Temp 100°C High temperature is required to overcome the energy barrier of the electron-deficient coupling.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon flow, add Methyl 4-bromo-3-fluorobenzoate (1.0 eq), 4-Pyridyl MIDA boronate (1.5 eq), XPhos Pd G3 (0.03 eq), and K₃PO₄ (3.0 eq) to a reaction vial.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 4–16 hours. Monitor by LCMS.

  • Hydrolysis (In-situ): Once coupling is complete, add LiOH (5 eq) and water, stir at 60°C for 2 hours to saponify the ester to your target acid.

Method B: The "Inverted" Strategy

If Method A fails, invert the coupling partners. It is often chemically superior to couple a Pyridyl Halide with a Phenyl Boronic Acid .

  • Electrophile: 4-Bromopyridine HCl (Neutralize free base in situ).

  • Nucleophile: 4-Borono-3-fluorobenzoic acid.

  • Why this works: Phenyl boronic acids are significantly more stable than pyridyl boronic acids. You eliminate the primary cause of yield loss (protodeboronation).[1]

Critical Purification Guide (The Zwitterion Trap)

Many researchers synthesize the compound successfully but lose it during extraction. 3-Fluoro-4-(pyridin-4-yl)benzoic acid is an amphoteric zwitterion.

  • At pH < 3: It is cationic (Pyridinium

    
    ). Soluble in water.
    
  • At pH > 6: It is anionic (Carboxylate

    
    ). Soluble in water.
    
  • At pH ~4.5 (Isoelectric Point): It is neutral and least soluble.

Correct Isolation Procedure:

  • Remove Organics: Evaporate the dioxane/organic solvent from the reaction mixture.

  • Dissolve: Dilute the remaining aqueous residue with water. Filter off any Pd-black or insoluble impurities.

  • pH Adjustment: Carefully acidify the filtrate with 1N HCl. Monitor pH with a meter, not paper.

  • Precipitate: As you approach pH 4.5 , the product should crash out as a white/off-white solid.

  • Collect: Filter the solid. Do not wash with large amounts of water (yield loss). Wash with a small amount of cold water or diethyl ether (to remove non-polar impurities).

  • Polishing: If purity is low, use Reverse Phase Flash Chromatography (C18 column) eluting with Water (0.1% Formic Acid) / Acetonitrile.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄? A: Not recommended. Triphenylphosphine is not bulky enough to prevent the pyridine product or reagent from binding to the Palladium. This leads to rapid catalyst death. Use bulky alkyl-phosphines (XPhos, SPhos, CataCXium A) or bidentate ligands like dppf [3].

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate formation of "Pd black" indicates the catalyst has decomposed (aggregated) rather than entering the catalytic cycle. This usually means your ligand is insufficient, or oxygen was present. Ensure rigorous degassing (sparging with Argon for 15 mins).

Q: Why use the ester instead of the free acid? A: Coupling free carboxylic acids is possible but challenging because the carboxylate can bind to Pd or alter the local pH, affecting the transmetallation step. Protecting it as a methyl ester makes the substrate behave like a standard aryl halide.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14048-14051.

  • Miyaura, N. (2002).Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for dppf utility in heteroaryl coupling).

Sources

Technical Support Center: Purifying 3-Fluoro-4-(pyridin-4-yl)benzoic acid from Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing persistent palladium catalyst residues from this active pharmaceutical ingredient (API) intermediate. Adherence to strict limits on elemental impurities, as outlined by guidelines such as the ICH Q3D, is critical for regulatory compliance and patient safety.[1] This resource will equip you with the knowledge to diagnose and resolve common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-Fluoro-4-(pyridin-4-yl)benzoic acid so challenging?

A1: The difficulty in removing palladium residues often stems from the formation of stable complexes between the palladium catalyst and your product or related impurities. The pyridine nitrogen and the carboxylic acid moiety in 3-Fluoro-4-(pyridin-4-yl)benzoic acid can act as ligands, binding to the palladium and making it more soluble in the organic phase. This can render traditional purification methods like simple filtration or recrystallization less effective.[2][3]

Q2: What are the acceptable limits for palladium in my final API?

A2: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have set stringent limits for platinum group metals, including palladium, typically allowing less than 5 parts per million (ppm) in the final API.[4] Always consult the latest regulatory guidelines applicable to your specific market and drug product.

Q3: What are the main strategies for palladium removal?

A3: The primary strategies for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing materials that bind to the palladium, allowing it to be filtered off.[2][4]

  • Scavenging: Employing chemical agents (scavengers) that selectively react with and precipitate or bind the palladium.[5][6][7]

  • Crystallization: Purifying the product by taking advantage of differences in solubility between the desired compound and the palladium impurities.[4][6]

  • Chromatography: Separating the product from the palladium based on differential adsorption on a stationary phase.[8][9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid.

Issue 1: High Palladium Levels After Initial Work-up and Filtration

Symptom: Your crude product, after initial aqueous work-up and filtration, still shows palladium levels significantly above the desired specification (e.g., >100 ppm).

Causality: This indicates that the palladium is likely in a soluble form and not present as a simple, filterable solid. The palladium may be complexed with your product, starting materials, or byproducts.

Troubleshooting Workflow:

start High Pd after initial work-up (>100 ppm) scavenger Implement Scavenging Strategy start->scavenger activated_carbon Activated Carbon Treatment scavenger->activated_carbon Cost-effective, broad-spectrum silica_scavenger Thiol-Functionalized Silica Scavenger scavenger->silica_scavenger High selectivity for Pd resin_scavenger Polychelated Resin Scavenger scavenger->resin_scavenger Effective for various metals re_evaluate Re-evaluate Pd Levels (ICP-MS/AAS) activated_carbon->re_evaluate silica_scavenger->re_evaluate resin_scavenger->re_evaluate crystallization Proceed to Recrystallization re_evaluate->crystallization If Pd still high end Pd Levels within Specification re_evaluate->end If Pd is low crystallization->end

Caption: Decision workflow for high initial palladium levels.

Detailed Protocols:

  • Activated Carbon Treatment: Activated carbon is a cost-effective and often efficient adsorbent for palladium removal.[2][10]

    • Protocol:

      • Dissolve the crude 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a suitable solvent (e.g., THF, Ethyl Acetate).

      • Add 5-10 wt% of activated carbon (e.g., Darco KB-B).

      • Stir the slurry at a slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight.

      • Filter the mixture through a pad of Celite® to remove the activated carbon.

      • Concentrate the filtrate and analyze for palladium content.

  • Thiol-Functionalized Silica Scavengers (e.g., QuadraSil™ MP): These scavengers show a high affinity for soft metals like palladium.[11][12]

    • Protocol:

      • Dissolve the crude product in an appropriate solvent.

      • Add the silica scavenger (typically 2-4 equivalents relative to the palladium content).

      • Stir at room temperature or slightly elevated temperature for 2-24 hours.

      • Filter to remove the scavenger.

      • Concentrate the filtrate and analyze for palladium.

Issue 2: Product Loss During Purification

Symptom: Significant loss of 3-Fluoro-4-(pyridin-4-yl)benzoic acid during the purification process.

Causality: This can be due to several factors:

  • Adsorption of the product onto the purification medium (e.g., activated carbon, silica gel).

  • Co-precipitation of the product with the palladium-scavenger complex.

  • Incomplete recovery during recrystallization due to high solubility in the mother liquor.

Troubleshooting Steps:

  • Optimize Scavenger Loading: Use the minimum effective amount of scavenger. A screening study with varying equivalents of scavenger can identify the optimal loading that minimizes product loss while achieving the desired palladium reduction.

  • Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. For 3-Fluoro-4-(pyridin-4-yl)benzoic acid, which has both polar (carboxylic acid, pyridine) and non-polar (fluorophenyl) character, a mixed solvent system might be necessary.

    • Recommended Solvents to Screen: Ethanol/water, Isopropanol/water, THF/heptane.

  • Monitor Mother Liquor: Always analyze the mother liquor for both palladium and product content to quantify losses and determine if a second crop of crystals can be obtained.

Issue 3: Recrystallization Fails to Remove Palladium Effectively

Symptom: Palladium levels remain high even after one or more recrystallizations.

Causality: The palladium-product complex may have similar solubility properties to the pure product, causing it to co-crystallize.

Troubleshooting Steps:

  • Pre-treatment with a Scavenger: As a best practice, always treat the crude material with a scavenger before recrystallization. This breaks down the palladium-product complexes, making the subsequent crystallization more effective at removing residual impurities.

  • Anti-Solvent Crystallization: This technique can sometimes be more effective than cooling crystallization.

    • Protocol:

      • Dissolve the product in a good solvent (e.g., THF, DMF).

      • Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., heptane, water) until turbidity is observed.

      • Allow the solution to stand and cool to induce crystallization.

Data Summary: Comparison of Palladium Scavenging Methods

Scavenging MethodTypical LoadingAdvantagesDisadvantages
Activated Carbon 5-20 wt%Low cost, effective for various Pd species.[2][10]Can require higher loadings, potential for product loss.[6]
Thiol-Functionalized Silica (e.g., QuadraSil™ MP) 2-5 eq. vs. PdHigh selectivity for Pd, fast kinetics.[11][12]Higher cost compared to carbon.
Polymer-Bound Scavengers (e.g., MP-TMT) 2-5 eq. vs. PdHigh efficiency, easy to handle.[2][13]Can be solvent-dependent, may require longer reaction times.

Experimental Workflow Visualization

crude Crude 3-Fluoro-4-(pyridin-4-yl)benzoic acid (High Pd Content) dissolve Dissolve in Suitable Solvent (e.g., THF, Ethyl Acetate) crude->dissolve scavenge Add Scavenger (e.g., Activated Carbon, QuadraSil™ MP) dissolve->scavenge stir Stir at RT or Elevated Temp (2-24 hours) scavenge->stir filter Filter through Celite® to Remove Scavenger stir->filter concentrate Concentrate Filtrate filter->concentrate analyze_pd Analyze for Pd Content (ICP-MS/AAS) concentrate->analyze_pd recrystallize Recrystallize from Optimal Solvent System analyze_pd->recrystallize If Pd > Specification isolate Isolate Pure Product (Filtration and Drying) recrystallize->isolate final_analysis Final Pd and Purity Analysis isolate->final_analysis

Caption: Recommended multi-step purification workflow.

Final Recommendations

For robust and scalable purification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a multi-pronged approach is recommended. Initial treatment with a scavenger like activated carbon or a thiol-functionalized silica is crucial to break down palladium complexes.[10][11] This should be followed by a carefully optimized recrystallization to ensure high purity and yield of the final product. Always verify the palladium levels at each stage using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[3][4]

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - NIH. Available at: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available at: [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. Available at: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. Available at: [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Request PDF - ResearchGate. Available at: [Link]

  • Quadrasil MP S: Silica metal scavenger - Johnson Matthey. Available at: [Link]

  • Palladium Catalysts for C-H Reactions - Biomedical — TechTransfer and Ventures - Virginia Commonwealth University. Available at: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Metallic Impurities in Pharmaceuticals: An Overview - Bentham Science Publishers. Available at: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. Available at: [Link]

  • Lab Report Recrystallization September 27, 2016 - FAMU. Available at: [Link]

  • EXPERIMENT (3) Recrystallization. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • ICH guideline Q3D (R1) on elemental impurities | EMA. Available at: [Link]

  • 3-(4-Pyridyl)benzoic acid - PMC. Available at: [Link]

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7 | Ossila. Available at: [Link]

  • (PDF) 3-(4-Pyridyl)benzoic acid - ResearchGate. Available at: [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Esterification of 3-Fluoro-4-(pyridin-4-yl)benzoic acid

[1]

Status: Active Subject: Troubleshooting & Optimization Guide Applicable Methods: Fischer Esterification, Acyl Chloride Activation, Coupling Reagents (HATU/EDC)[1]

Substrate Analysis & "Personality"

Before troubleshooting, understand the molecule. This is not a standard benzoic acid; it is a zwitterionic biaryl system .

  • The Pyridine Trap: The pyridine nitrogen (pKa ~5.2) is basic.[1] In acidic media (Fischer conditions), it protonates before the carbonyl oxygen.[2] This consumes 1 equivalent of your catalyst immediately and creates a positively charged pyridinium ring, which is strongly electron-withdrawing.[1]

  • The Fluorine Effect: The 3-fluoro substituent is electron-withdrawing.

    • Pro: It makes the carboxylic acid carbonyl more electrophilic (more reactive to alcohols).[3][4][5]

    • Con: It lowers the pKa of the pyridine ring slightly, making it a weaker base, but also reduces the solubility of the neutral species in non-polar solvents.

  • Solubility Profile:

    • Starting Material: High lattice energy due to zwitterionic character (

      
      ).[1] Poor solubility in DCM/EtOAc; soluble in DMSO, MeOH (hot).[1]
      
    • Product (Ester): No longer zwitterionic.[1] Behaves like a standard lipophilic organic base.[1] Soluble in DCM, EtOAc, Et2O.[1]

Method Selection: Decision Matrix

Use this flowchart to select the optimal synthetic route based on your constraints.

MethodSelectionStartStart: Select MethodScaleWhat is your scale?Start->ScaleLarge> 5 GramsScale->LargeCost efficiency prioritySmall< 1 GramScale->SmallSpeed/Yield priorityFischerMethod A: Fischer Esterification(MeOH/H2SO4)Large->FischerRobust, cheapAcidSensitiveIs substrate acid-sensitive?Small->AcidSensitiveNoNoAcidSensitive->NoStandardYesYesAcidSensitive->YesAvoid refluxAcylClMethod B: Thionyl Chloride(SOCl2 -> ROH)CouplingMethod C: HATU/EDC Coupling(Mild Conditions)No->AcylClHigh reactivityYes->CouplingNeutral pH

Figure 1: Decision matrix for selecting the esterification method.[1]

Troubleshooting Guide: Fischer Esterification

Protocol: Refluxing substrate in Alcohol (MeOH/EtOH) with excess H₂SO₄ or HCl.[1]

Issue: "The solid won't dissolve, even at reflux."

Diagnosis: You are likely seeing the pyridinium salt of your starting material.

  • The Chemistry: Upon adding H₂SO₄, the pyridine protonates. This salt often has a high lattice energy and is insoluble in the alcohol, preventing the reaction.

  • Solution:

    • Co-solvent: Add 10-20% DCM or Chloroform to the reaction mixture.[1] This breaks the crystal lattice of the salt without stopping the reaction.

    • Increase Acid: Ensure you have >2 equivalents of acid.[1] The first equivalent sits on the pyridine; the second equivalent catalyzes the esterification.

    • Switch Anion: If using H₂SO₄, switch to HCl (gas) generated in situ (e.g., Acetyl Chloride + Alcohol).[1] Pyridinium chlorides are often more soluble in alcohols than sulfates.[1]

Issue: "Reaction stalls at 50-60% conversion."

Diagnosis: Equilibrium limitation due to water accumulation.[1]

  • The Chemistry: The reaction produces water.[3][6][7] Since the pyridine ring deactivates the system, the forward rate is slower, making the reverse hydrolysis competitive.

  • Solution:

    • Drying Tube: Ensure a CaCl₂ drying tube is fitted.[1]

    • Molecular Sieves: Add activated 3Å molecular sieves directly to the reaction flask (if using a magnetic stirrer, use a cage or ensure they don't grind).

    • High Concentration: Run the reaction as concentrated as possible (1 M) to favor bimolecular kinetics.

Troubleshooting Guide: Acyl Chloride Method (SOCl₂)

Protocol: React substrate with SOCl₂ to form acid chloride, then add alcohol.[1]

Issue: "Yellow precipitate forms when adding SOCl₂."

Diagnosis: This is normal.[1] It is the Acid Chloride Hydrochloride Salt .

  • The Chemistry:

    
     (precipitate).[1]
    
  • Solution: Do NOT filter it.

    • Evaporate the excess SOCl₂ (use a trap!).

    • Resuspend the solid directly in the alcohol (exothermic!).

    • The solid will dissolve as it reacts with the alcohol to form the ester.

Issue: "Product decomposes or turns black."

Diagnosis: Trapped HCl causing degradation or polymerization during concentration.[1]

  • Solution:

    • Azeotrope: When stripping off SOCl₂, add dry Toluene and evaporate twice.[1] This helps remove trace HCl and thionyl chloride.[1]

    • Cold Addition: Add the alcohol to the acid chloride at 0°C, not room temperature. The reaction is highly exothermic.[8]

Critical Workflow: Workup & Purification

The most common failure point is the extraction. You must manipulate the pH to switch the product between phases.

The pH Switch Protocol
  • pH < 4: Product is Protonated (

    
    ) .[1] It is water-soluble.[1][9] Do not discard the aqueous layer! 
    
  • pH > 7: Product is Neutral (

    
    ) .[1] It is organic-soluble.[1][9]
    
Troubleshooting the Workup

Symptom: "I washed the organic layer with 1M HCl to remove impurities, and my product disappeared." Cause: You extracted your product into the aqueous waste. Fix: Neutralize the aqueous waste with NaHCO₃ and re-extract with DCM.

Symptom: "Emulsion forms during extraction." Cause: Zwitterionic species or fine precipitates of the starting material. Fix: Filter the biphasic mixture through a pad of Celite before separating layers.

WorkupLogicRxnMixCrude Reaction Mixture(Acidic, contains Alcohol)EvapStep 1: Evaporate Alcohol(Critical for separation)RxnMix->EvapDiluteStep 2: Dilute with WaterEvap->DiluteNeutralizeStep 3: Neutralize to pH 8-9(Use Sat. NaHCO3 or Na2CO3)Dilute->NeutralizeExtractStep 4: Extract with DCM or EtOAcNeutralize->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Contains Product)PhaseSep->OrgLayerAqLayerAqueous Layer(Salts & Unreacted Acid)PhaseSep->AqLayerWashWash with Brine -> Dry (Na2SO4)OrgLayer->WashFinalFinal ProductWash->Final

Figure 2: Workup workflow emphasizing the critical neutralization step.

Analytical Data Reference (Expected)

MetricExpected ValueNotes
Appearance White to off-white solidYellowing indicates pyridine oxidation or trace impurities.[1]
1H NMR Methyl ester singlet ~3.9 ppmDistinctive shift from acid OH (usually >11 ppm or invisible).[1]
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in water (if pH > 7).[1]
TLC (DCM:MeOH 95:5) Rf ~ 0.4 - 0.6Starting material will stay at baseline (Rf ~ 0).[1]

References

  • BenchChem. (2025).[1][3] Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Retrieved from [1]

  • OrgoSolver. (n.d.).[1] Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [1]

  • PubChem. (n.d.).[1] 3-fluoro-4-(pyridin-4-yl)benzoic acid Compound Summary. Retrieved from [1]

  • OperaChem. (2024).[1] Fischer Esterification - Typical Procedures. Retrieved from [1]

Technical Support Center: Protodeboronation Mitigation in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Audience: Senior Chemists / Process Development

Introduction

Protodeboronation (the hydrolysis of the C-B bond to form C-H) is the primary failure mode when coupling electron-deficient or heteroaromatic boronic acids. It is a "silent killer" of yield because the byproduct (Ar-H) is often non-polar and co-elutes with the product or starting material, complicating purification and mass balance analysis.

This guide moves beyond generic advice ("lower the temperature") to provide mechanistic interventions based on kinetic control and catalyst engineering.

Module 1: Diagnostic Hub (Troubleshooting)

Q: How do I definitively distinguish protodeboronation from other failure modes? A: You must analyze the crude reaction mixture before workup using GC-MS or 1H NMR.

  • Protodeboronation: Presence of Ar-H (reduced arene).[1] Mass =

    
    .
    
  • Oxidative Homocoupling: Presence of Ar-Ar dimer.

  • Catalyst Deactivation: Recovery of unreacted Aryl Halide Ar-X + unreacted Boronic Acid (or its anhydride trimer).

Q: Which substrates are "Red Zone" risks? A: Substrates that form stabilized carbanions upon deboronation are most labile.

  • 2-Heterocycles: 2-pyridyl, 2-furanyl, 2-thiophenyl (due to inductive stabilization of the negative charge at the 2-position).

  • Polyfluorinated Phenyls: Pentafluorophenyl boronic acid (rapid hydrolysis at pH > 7).

  • Sterically Hindered: 2,6-disubstituted aryls (steric strain accelerates C-B cleavage).

Module 2: Mechanistic Deep Dive

To fix the problem, you must understand the "Boronate Paradox." The base is required to activate the boronic acid for transmetallation (Productive Path), but the resulting boronate 'ate' complex is the exact species that undergoes protodeboronation (Destructive Path).

The Boronate Paradox Pathway

Protodeboronation_Mechanism BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->Boronate Activation (Fast) Base Base (OH-) Base->Boronate Transmetallation Pd(II)-Ar' (Productive Cycle) Boronate->Transmetallation k_trans (Rate Limiting) Protodeboronation Protodeboronation Ar-H + B(OH)3 Boronate->Protodeboronation k_hydrolysis (Competing Side Rxn) Product Biaryl Product Ar-Ar' Transmetallation->Product ProtonSource H2O / ROH ProtonSource->Protodeboronation

Figure 1: The competition between productive transmetallation and destructive protodeboronation. The key to success is ensuring


.

Key Insight: For unstable substrates (e.g., 2-pyridineboronic acid),


 is exceptionally fast. Traditional heating accelerates hydrolysis more than it accelerates transmetallation.

Module 3: Optimization Strategies

Strategy A: The "Slow Release" Protocol (Kinetic Control)

Instead of dumping all the unstable boronic acid into the basic solution at once, use a masked boron species that hydrolyzes slowly. This keeps the standing concentration of the vulnerable boronate 'ate' complex low, favoring the catalyst cycle.

Data Comparison: Boron Species Stability

Boron SpeciesStability (pH 10, 60°C)Transmetallation SpeedBest For...
Boronic Acid LowFastStable substrates (Phenyl, 3-Pyridyl)
Pinacol Ester ModerateModerateGeneral purpose
MIDA Boronate High Slow (Controlled) Unstable 2-Heterocycles
BF3K Salt HighModerateFluorinated substrates
Strategy B: Catalyst Acceleration (Rate Enhancement)

If you cannot slow down hydrolysis, you must speed up transmetallation. Bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and transmetallation, consuming the boronate before it decomposes.

  • Recommended Systems: Buchwald G3/G4 Precatalysts with XPhos or SPhos .

  • Mechanism: These ligands create a monolithic Pd(0) source that reacts instantly at room temperature, often completing the coupling in <30 mins, before significant protodeboronation can occur.

Strategy C: Anhydrous Conditions

Eliminate the proton source entirely. This requires soluble organic bases or specific fluoride sources.

  • Reagents: TMSOK (Potassium trimethylsilanolate) or CsF.

  • Solvent: Anhydrous Dioxane or Toluene.

Module 4: Standard Operating Procedures (SOPs)

Protocol 1: Coupling of Unstable 2-Pyridyl MIDA Boronates

Use this for: 2-pyridyl, 2-thiazolyl, or vinyl boronates that fail under standard conditions.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv) OR XPhos Pd G4 (0.02 equiv)

  • Base: K3PO4 (5.0 equiv) - Must be anhydrous grade

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Setup: Charge a vial with the MIDA boronate, Aryl Halide, and Base.

  • Catalyst Addition: Add the Pd source and Ligand (or Precatalyst).

  • Degassing: Seal and purge with Argon for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture.

  • Reaction: Heat to 60°C .

    • Why? MIDA boronates require hydrolysis to release the active acid. The water and heat facilitate this "slow release." The XPhos ligand ensures that as soon as the acid is released, it is trapped by the Pd center.

  • Monitoring: Check HPLC at 2 hours.

Protocol 2: Rapid Room-Temperature Coupling (Buchwald Method)

Use this for: Polyfluorinated aryls or when MIDA boronates are not available.

Reagents:

  • Unstable Boronic Acid (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 or G4 (1-2 mol%)

  • Base: 0.5 M K3PO4 (aqueous) (2.0 equiv)

  • Solvent: THF (degassed)

Step-by-Step:

  • Preparation: Dissolve the Aryl Halide and Precatalyst in THF inside the reaction vessel.

  • Activation: Add the 0.5 M K3PO4 solution.

  • Addition: Add the unstable boronic acid last, or ideally, add it portion-wise over 10 minutes.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Why? Low temperature suppresses the activation energy for protodeboronation. The G3/G4 catalyst is sufficiently active to drive the reaction at RT.[2]

  • Completion: Reaction is often complete in <30 minutes. Quench immediately.

Decision Tree: Selecting the Right Fix

DecisionTree Start Start: Protodeboronation Detected SubstrateCheck Is the Boronic Acid a 2-Heterocycle? Start->SubstrateCheck YesHetero Yes (e.g., 2-Pyridine) SubstrateCheck->YesHetero High Risk NoHetero No (e.g., Polyfluoro) SubstrateCheck->NoHetero Med Risk MIDAAvailable Is MIDA Boronate Commercially Available? YesHetero->MIDAAvailable UseBuchwald Use Protocol 2: Buchwald G3/G4 at RT NoHetero->UseBuchwald UseMIDA Use Protocol 1: Slow Release (MIDA) MIDAAvailable->UseMIDA Yes MIDAAvailable->UseBuchwald No Anhydrous Alternative: Anhydrous Coupling (TMSOK/Dioxane) UseBuchwald->Anhydrous If fails

Figure 2: Logic flow for selecting the appropriate mitigation strategy.

References

  • Mechanistic Origins: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139, 13156–13165. Link

  • MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131, 6961–6963. Link

  • Precatalyst Selection: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[3] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, 2010 , 132, 14073–14075.[3] Link

  • Anhydrous Conditions: Denmark, S. E.; Smith, R. C. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate: The Role of the Base." Journal of the American Chemical Society, 2010 , 132, 1243–1245. Link

Sources

Technical Support Center: Polymorphism in 3-Fluoro-4-(pyridin-4-yl)benzoic Acid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for a molecule like 3-Fluoro-4-(pyridin-4-yl)benzoic acid?

A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different crystalline forms, known as polymorphs, have the same chemical composition but can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: This can significantly impact the bioavailability of a pharmaceutical compound.

  • Stability: Different polymorphs can have varying stability under different temperatures and humidity, which is a critical consideration for drug storage and shelf-life.

  • Mechanical Properties: Properties like tabletability and powder flow can be affected by the crystal habit, which is often linked to the polymorphic form.[2]

For 3-Fluoro-4-(pyridin-4-yl)benzoic acid, which contains functional groups (carboxylic acid, pyridine, and fluoro-substituted phenyl ring) capable of forming various intermolecular interactions like hydrogen bonds and π-π stacking, the likelihood of polymorphism is high. Controlling which polymorph is produced is essential for ensuring consistent product quality and performance.

Q2: What are the key factors that influence which polymorph of 3-Fluoro-4-(pyridin-4-yl)benzoic acid will crystallize?

A2: The formation of a specific polymorph is governed by a delicate interplay of thermodynamic and kinetic factors.[1] The key experimental variables to consider are:

  • Solvent: The polarity, hydrogen bonding capability, and viscosity of the solvent can influence which polymorph nucleates and grows.[3][4]

  • Temperature: Temperature affects solubility and the relative stability of different polymorphs.[5] For some systems, one polymorph may be more stable at a lower temperature, while another is more stable at a higher temperature (enantiotropy).[6]

  • Supersaturation: The rate at which supersaturation is achieved (e.g., through cooling rate or anti-solvent addition rate) can determine whether the thermodynamically stable form or a kinetically favored metastable form crystallizes.[7]

  • Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another.[8]

Q3: What is the difference between thermodynamic and kinetic control in crystallization?

A3:

  • Thermodynamic Control: This approach aims to produce the most stable polymorph by allowing the system to reach equilibrium. This is typically achieved through slow crystallization processes, such as slow cooling or slow evaporation, which give the molecules sufficient time to arrange themselves in the most energetically favorable crystal lattice.[5]

  • Kinetic Control: This approach favors the formation of a polymorph that nucleates and grows the fastest, which may not be the most stable form (a metastable polymorph).[5] Rapid processes like crash cooling or fast anti-solvent addition often lead to kinetic products.

The relationship between these two control regimes is crucial in polymorph screening and selection.

G cluster_0 Crystallization Control cluster_1 Process Conditions cluster_2 Polymorph Outcome Thermodynamic Control Thermodynamic Control Slow Cooling/Evaporation Slow Cooling/Evaporation Thermodynamic Control->Slow Cooling/Evaporation Kinetic Control Kinetic Control Rapid Cooling/Anti-solvent Addition Rapid Cooling/Anti-solvent Addition Kinetic Control->Rapid Cooling/Anti-solvent Addition Thermodynamically Stable Polymorph Thermodynamically Stable Polymorph Slow Cooling/Evaporation->Thermodynamically Stable Polymorph Metastable Polymorph Metastable Polymorph Rapid Cooling/Anti-solvent Addition->Metastable Polymorph G Start Start Prepare Saturated Solutions Prepare Saturated Solutions Start->Prepare Saturated Solutions Crystallization Methods Crystallization Methods Prepare Saturated Solutions->Crystallization Methods Slow Evaporation Slow Evaporation Crystallization Methods->Slow Evaporation Slow Cooling Slow Cooling Crystallization Methods->Slow Cooling Anti-Solvent Addition Anti-Solvent Addition Crystallization Methods->Anti-Solvent Addition Crash Cooling Crash Cooling Crystallization Methods->Crash Cooling Isolate Solids Isolate Solids Slow Evaporation->Isolate Solids Slow Cooling->Isolate Solids Anti-Solvent Addition->Isolate Solids Crash Cooling->Isolate Solids Characterize Solids Characterize Solids Isolate Solids->Characterize Solids PXRD PXRD Characterize Solids->PXRD DSC DSC Characterize Solids->DSC TGA TGA Characterize Solids->TGA Microscopy Microscopy Characterize Solids->Microscopy End End PXRD->End DSC->End TGA->End Microscopy->End

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Strategic Context

In the development of kinase inhibitors and biaryl-based pharmaceuticals, 3-Fluoro-4-(pyridin-4-yl)benzoic acid serves as a critical scaffold. The introduction of the fluorine atom at the 3-position is a strategic medicinal chemistry modification designed to modulate metabolic stability and pKa.

However, this modification introduces significant spectral complexity compared to its non-fluorinated precursor. This guide objectively compares the 1H NMR performance of this compound in DMSO-d6 versus alternative solvent systems and contrasts its spectral signature with the non-fluorinated analog to validate structural assignment.

Key Technical Insight: The presence of the


F nucleus (

, 100% abundance) creates a heteronuclear spin system. Successful analysis requires distinguishing between homonuclear (

) and heteronuclear (

) couplings, a process best facilitated by DMSO-d6 due to its superior solubility and resolution of exchangeable protons.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data that distinguishes subtle fluorine couplings, the following protocol is recommended. This workflow prioritizes resolution over speed.

Sample Preparation & Acquisition Parameters
  • Solvent Selection: DMSO-d6 (99.9% D) is the superior choice over CDCl

    
    .
    
    • Reasoning: The target compound possesses a carboxylic acid and a pyridine ring, leading to poor solubility and aggregation in non-polar solvents like CDCl

      
      . DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the signals.
      
  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

    • Note: Avoid saturation; high concentrations can cause viscosity-induced line broadening, obscuring small

      
       couplings.
      
  • Instrument Frequency: Minimum 400 MHz (600 MHz recommended for clear separation of H5/H6 multiplets).

Workflow Visualization

The following diagram outlines the logical flow for acquiring and processing this specific biaryl system.

NMR_Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice DMSO-d6 Sample->Solvent Solubility Check Prep Dissolution & Shimming Solvent->Prep Homogenization Acq Acquisition (NS=16, D1=2s) Prep->Acq Lock & Shim Process Processing (LB=0.3 Hz) Acq->Process FT Analysis Coupling Analysis (J_HH vs J_HF) Process->Analysis Peak Picking

Caption: Optimized workflow for analyzing fluorinated biaryl acids. Note the emphasis on processing (LB=0.3 Hz) to preserve J-coupling detail.

Comparative Analysis: Solvent & Structural Alternatives

Solvent Performance: DMSO-d6 vs. Alternatives

The choice of solvent fundamentally alters the observed spectrum for this zwitterionic-capable molecule.

FeatureDMSO-d6 (Recommended) CDCl

(Alternative)
MeOD (Methanol-d4)
Solubility Excellent. Dissolves polar/ionic forms easily.Poor. Requires heating; risk of precipitation.Good.
-COOH Proton Visible (~13.2 ppm). Broad singlet. Crucial for acid confirmation.Invisible/Broad. Often lost in baseline noise.Invisible. Exchanges with solvent deuterium.
Resolution High. Sharp multiplets allow

measurement.
Variable. Aggregation causes broadening.Medium. Exchange broadening may affect nearby protons.
Chemical Shift Stability Stable. Concentration Dependent. Shifts drift due to dimerization.Stable.
Structural Comparison: The "Fluorine Effect"

To validate the structure, one must compare the target against the non-fluorinated control (4-(pyridin-4-yl)benzoic acid ). The fluorine atom is not just a substituent; it is a "spin-active label" that splits neighbor signals.

  • Control (No F): The benzoic ring protons (H2, H6 and H3, H5) appear as two clean doublets (AA'XX' system) ~7.8–8.1 ppm.

  • Target (With F): Symmetry is broken. The AA'XX' system collapses into three distinct multiplets with complex splitting.

Detailed Spectral Assignment (in DMSO-d6)

The Chemical Shift Landscape

The spectrum is divided into three distinct regions.

RegionChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight
Acidic 13.0 – 13.5 Broad Singlet (1H)-COOH Deshielded by electronegative oxygen; broad due to H-bonding.
Pyridine 8.65 – 8.75 Doublet (

Hz, 2H)
H2', H6'

-protons to Nitrogen. Highly deshielded by the electronegative N atom.
Benzoic 7.80 – 7.90 dd (

,

)
H2 Ortho to F. Shows large H-F coupling.
Benzoic 7.75 – 7.85 dd (

,

)
H6 Ortho to COOH, Para to F.

is usually negligible (<1 Hz).
Pyridine 7.60 – 7.70 Doublet (

Hz, 2H)
H3', H5'

-protons to Nitrogen.
Benzoic 7.55 – 7.65 dd (

,

)
H5 Meta to F. Shows medium H-F coupling.
Decoding the Couplings (The "Fingerprint")

The most critical validation step is measuring the coupling constants (


) to confirm the position of the Fluorine.
  • H2 (The Diagnostic Proton): Located between the Fluorine and the Carboxyl group.

    • It exhibits a Doublet of Doublets (dd) .

    • Large Splitting:

      
       Hz (Ortho coupling to F).
      
    • Small Splitting:

      
       Hz (Meta coupling to H6).
      
    • Verification: If this large doublet is missing, the Fluorine is likely not at position 3.

  • H5 (The Overlapped Proton): Located adjacent to the Pyridine ring.

    • It couples to H6 (Ortho, H-H) and F (Meta, H-F).

    • Pattern: Appears as a pseudo-triplet or dd depending on resolution.

    • Values:

      
       Hz and 
      
      
      
      Hz.
  • H6 (The "Clean" Proton):

    • Dominated by ortho coupling to H5 (

      
       Hz).
      
    • Coupling to F (Para) is often too small to resolve, making this look like a simple doublet or slightly broadened doublet.

Logic Diagram: Assignment Decision Tree

Use this logic flow to interpret the aromatic region of your spectrum.

Assignment_Logic Start Analyze Aromatic Region (7.5 - 9.0 ppm) CheckN Are there 2 doublets integrated to 2H each? Start->CheckN Pyridine Assign Pyridine Ring (AA'BB' System) CheckN->Pyridine Yes Benzoic Analyze Remaining 3H (Benzoic Ring) Pyridine->Benzoic LargeJ Is there a large coupling (J > 9 Hz)? Benzoic->LargeJ AssignH2 Assign H2 (Ortho to F) LargeJ->AssignH2 Yes (H-F Ortho) AssignOther Check H-H Ortho Coupling (J ~ 8 Hz) LargeJ->AssignOther No AssignH5H6 Assign H5 (dd) and H6 (d) based on COSY correlations AssignH2->AssignH5H6 AssignOther->AssignH5H6

Caption: Decision tree for assigning protons in the 3-fluoro-4-(pyridin-4-yl)benzoic acid system. The large H-F coupling is the primary branching point.

References

  • Reich, H. J. (2020). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for H-F coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Optimizing Biaryl Acid Binding Affinity: Fluorinated vs. Non-Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary

In the optimization of biaryl acid pharmacophores—common in NSAIDs, AT1 antagonists, and transthyretin (TTR) stabilizers—fluorination is rarely a neutral modification. It is a high-leverage tool that alters the torsional energy profile , acidity (pKa) , and hydrophobic desolvation of the ligand.

This guide compares the binding mechanics of non-fluorinated biaryl acids against their fluorinated analogs. While non-fluorinated scaffolds often suffer from high entropic penalties due to free rotation, ortho-fluorinated analogs utilize the "fluorine lock" to pre-organize bioactive conformations, often improving affinity (


) by orders of magnitude despite modest changes in molecular weight.
Mechanistic Principles: The "Fluorine Effect" in Biaryls[1]

To rationally design high-affinity binders, one must understand that fluorine is not merely a "hydrophobic hydrogen." It induces specific structural and electronic shifts.

A. Conformational Restriction (The Ortho-Effect)

The most critical differentiator is the atropisomeric twist .

  • Non-Fluorinated (H): Biaryl systems with ortho-hydrogens possess a low rotational barrier. In solution, they sample a wide range of dihedral angles. Binding to a protein pocket requires "freezing" this rotation, incurring a significant entropic penalty (

    
    ).
    
  • Fluorinated (F): Replacing an ortho-hydrogen with fluorine introduces steric bulk (

    
     Å vs 
    
    
    
    Å for H) and electrostatic repulsion with the adjacent ring's electron cloud or heteroatoms. This forces the biaryl system into a twisted, non-planar conformation (typically 40–60°). If this twist matches the protein's active site, the ligand is pre-organized , minimizing the entropic cost of binding.
B. Acidity Modulation (pKa Shift)

Biaryl acids rely on an anionic carboxylate to form salt bridges with residues like Arginine or Lysine.

  • Fluorine Effect: Fluorine is highly electronegative.[1] Placing it on the aryl ring (especially ortho/meta to the carboxylate) withdraws electron density, stabilizing the carboxylate anion.

  • Result: The pKa drops (e.g., from ~4.5 to ~3.5), ensuring the drug remains ionized/active over a wider pH range and strengthening the electrostatic component of the salt bridge.

C. Polar Hydrophobicity

Fluorine increases lipophilicity (logP) relative to hydrogen, aiding hydrophobic collapse within the pocket. However, the C-F bond is polar yet poor at accepting hydrogen bonds. This allows it to displace "unhappy" (high-energy) water molecules from hydrophobic pockets without requiring a compensatory H-bond from the protein, driving affinity via enthalpic gain .

Visualizing the Conformational Lock

The following diagram illustrates the thermodynamic advantage of ortho-fluorination in reducing the entropic penalty of binding.

FluorineLock cluster_0 Non-Fluorinated (H) cluster_1 Ortho-Fluorinated (F) NF_State Free Rotation (High Entropy) NF_Bound Bound Complex (High Entropic Penalty) NF_State->NF_Bound Large ΔS loss F_State Restricted Twist (Pre-organized) F_Bound Bound Complex (Low Entropic Penalty) F_State->F_Bound Small ΔS loss Protein Protein Pocket (Requires Twisted Ligand) Protein->NF_Bound Protein->F_Bound

Figure 1: Thermodynamic impact of ortho-fluorination. Pre-organization reduces the entropic cost of binding.

Comparative Data Analysis

The table below contrasts a standard biaryl acid (e.g., a biphenyl-4-carboxylic acid derivative) with its ortho-fluorinated analog. Data is synthesized from representative medicinal chemistry campaigns (e.g., TTR stabilizers like Diflunisal).

FeatureNon-Fluorinated BiarylOrtho-Fluorinated BiarylImpact on Binding
Torsion Angle (Solution) ~20–30° (Flexible)~45–60° (Rigid/Locked)High: Matches hydrophobic pocket geometry; reduces entropy loss.
Acid Dissociation (pKa) ~4.2 – 4.5~3.2 – 3.8Medium: Stronger ionic salt bridge with Lys/Arg residues.
Lipophilicity (cLogP) Baseline+0.2 to +0.4 increaseMedium: Enhanced hydrophobic interaction; better membrane permeability.
Water Displacement NeutralHigh (C-F displaces H₂O)High: Releases high-energy water (Enthalpic gain).
Metabolic Stability Susceptible to P450 oxidationBlocked (if F is at labile site)Indirect: Increases effective concentration/half-life.
Binding Affinity (

)
Baseline (e.g., 100 nM)Improved (e.g., 5–10 nM) 10x–20x Potency Boost is common.

Key Insight: In Transthyretin (TTR) binding, fluorinated analogs (like diflunisal) occupy the thyroxine binding pocket more effectively than non-fluorinated equivalents because the fluorine atom fills a specific hydrophobic sub-pocket (halogen pocket) and forces the rings into the necessary twist to fit the channel.

Experimental Protocol: Validating the "Fluorine Effect"

To rigorously determine if fluorination is improving binding via entropy (conformation) or enthalpy (interactions), Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike IC50 assays, ITC deconvolutes


 into 

and

.
Protocol: Thermodynamic Profiling via ITC

Objective: Quantify the thermodynamic signature of Fluorinated vs. Non-Fluorinated binding.

  • Ligand Preparation:

    • Synthesize both analogs to >95% purity (verify via HPLC/NMR).

    • Dissolve in the exact same dialysis buffer as the protein (e.g., PBS pH 7.4, 1% DMSO). Critical: Mismatched buffers cause heat of dilution artifacts.

  • Protein Preparation:

    • Purify target protein (e.g., TTR) via SEC to ensure monodispersity.

    • Dialyze extensively against the assay buffer.

    • Concentration: Target 10–20 µM in the cell.

  • Titration Setup (e.g., MicroCal PEAQ-ITC):

    • Cell: Protein (20 µM).

    • Syringe: Ligand (200–300 µM, approx 10–15x protein conc).

    • Injection: 19 injections of 2 µL each, 150s spacing, 25°C.

  • Data Analysis:

    • Fit data to a "One Set of Sites" model.

    • Compare

      
      :  If the fluorinated analog has a less negative (more favorable) 
      
      
      
      compared to the non-fluorinated control, the mechanism is likely conformational pre-organization .
    • Compare

      
      :  If 
      
      
      
      is significantly more negative, the fluorine is likely engaging in direct interactions or displacing unstable water.
Workflow Diagram

ITC_Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement (ITC) cluster_analysis Phase 3: Thermodynamic Deconvolution Synth Synthesize Analogs (H vs F) Buffer Buffer Match (Dialysis) Synth->Buffer Titrate Titration (19 Injections) Buffer->Titrate RawData Raw Heat Rates (µcal/sec) Titrate->RawData Fit Curve Fitting (Isotherm) RawData->Fit Result Compare Signatures: ΔH (Enthalpy) vs -TΔS (Entropy) Fit->Result

Figure 2: ITC workflow to distinguish entropic vs. enthalpic contributions of fluorination.

Strategic Recommendations
  • When to Fluorinate:

    • Ortho-Substitution: Use when the crystal structure suggests the ligand must twist to fit the pocket. The fluorine will "pay" the entropic cost upfront.

    • Metabolic Hotspots: If the non-fluorinated biaryl is rapidly metabolized at the para-position, block it with F.

    • Acid Strengthening: Use F on the ring to lower the pKa of a carboxylate if you need stronger ionic engagement with a basic residue (Arg/Lys).

  • When to Avoid:

    • If the binding pocket is extremely tight and planar (e.g., intercalation between DNA base pairs), the steric bulk of fluorine and the induced twist may clash, reducing affinity.

References
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Camberstein, D., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides.[2] ACS Publications.[3] Link

  • Klabunde, T., & Petrassi, H. M. (2000). Structure-based drug design of transthyretin amyloidosis inhibitors. Nature Structural Biology. Link

Sources

The Structural Basis of UV-Vis Absorption in 3-Fluoro-4-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the UV-Vis Absorption Spectroscopy of 3-Fluoro-4-(pyridin-4-yl)benzoic acid and its Analogs

For the modern researcher, scientist, and drug development professional, a thorough understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for this purpose, providing critical insights into the electronic transitions within a molecule. This guide offers an in-depth examination of the UV-Vis absorption characteristics of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a fluorinated derivative with potential applications in medicinal chemistry and materials science.[1]

While direct experimental spectra for this specific compound are not widely published, this guide will provide a robust framework for its analysis. We will dissect the molecule into its constituent chromophores, predict its spectral behavior, and offer a detailed protocol for acquiring and interpreting its UV-Vis absorption spectrum. Furthermore, we will draw comparisons with the well-documented spectra of its core components—benzoic acid and pyridine—to provide a comprehensive understanding of its spectroscopic properties.

The UV-Vis absorption spectrum of an organic molecule is dictated by the presence of chromophores, which are functional groups that absorb light in the UV-Vis range. In 3-Fluoro-4-(pyridin-4-yl)benzoic acid, two primary chromophores are present: the benzoic acid moiety and the pyridine ring. The fluorine substituent also plays a role in modulating the electronic properties of the benzoic acid ring.

The absorption bands in the UV-Vis spectrum arise from π → π* and n → π* electronic transitions. Aromatic systems like benzoic acid and pyridine exhibit characteristic absorption bands that are sensitive to their chemical environment.[2][3]

The Influence of Solvent and pH: A Critical Consideration

The UV-Vis spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid is expected to be highly sensitive to the solvent and the pH of the medium.[4][5][6][7][8] This is due to the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen.

  • Solvent Effects : The polarity of the solvent can influence the position and intensity of absorption bands.[7] Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).[7] These shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[7]

  • pH Effects : The protonation state of the molecule will drastically alter its electronic structure and, consequently, its UV-Vis spectrum.[5][6][9]

    • In acidic conditions (low pH), the pyridine nitrogen will be protonated, forming a pyridinium cation.

    • In basic conditions (high pH), the carboxylic acid group will be deprotonated, forming a carboxylate anion.

    • At a neutral pH, the molecule may exist as a zwitterion.

These changes in protonation will affect the extent of conjugation and the energy of the electronic transitions, leading to significant shifts in the observed spectra.[5][6]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

To obtain reliable and reproducible UV-Vis spectra of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, a systematic approach is essential.

Instrumentation and Reagents
  • Spectrophotometer : A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.[10]

  • Cuvettes : Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.

  • Solvents : Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, and water) should be used.

  • Buffers : A series of buffers (e.g., phosphate, acetate, borate) should be prepared to control the pH of aqueous solutions.

  • Analyte : A stock solution of 3-Fluoro-4-(pyridin-4-yl)benzoic acid of known concentration.

Step-by-Step Methodology
  • Preparation of Stock Solution : Prepare a stock solution of 3-Fluoro-4-(pyridin-4-yl)benzoic acid in a suitable solvent, such as ethanol or methanol, at a concentration of approximately 1 mM.

  • Solvent Screening :

    • Dilute the stock solution in a series of solvents of varying polarity (e.g., hexane, ethanol, water) to a final concentration of approximately 0.05 mM.

    • Record the UV-Vis spectrum for each solution from 200 to 400 nm, using the respective pure solvent as a blank.

  • pH Titration :

    • Prepare a series of buffered aqueous solutions with pH values ranging from 2 to 12.

    • Add a small aliquot of the stock solution to each buffered solution to achieve a final concentration of approximately 0.05 mM.

    • Record the UV-Vis spectrum for each pH, using the corresponding buffer as a blank.

  • Data Analysis :

    • Identify the λmax for each spectrum.

    • Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing stock Prepare 1 mM Stock Solution in Ethanol solvent Solvent Screening (Hexane, Ethanol, Water) stock->solvent Dilute ph pH Titration (pH 2 to 12) stock->ph Dilute analysis Determine λmax and ε (Beer-Lambert Law) solvent->analysis ph->analysis

Figure 1. A generalized workflow for the UV-Vis spectroscopic analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid.

Comparative Analysis: Benzoic Acid and Pyridine

To understand the spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid, it is instructive to compare it to the spectra of its parent chromophores.

CompoundSolvent/pHλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Benzoic AcidWater (pH 2.5)230, 274~14,500, ~1,000[5]
BenzoateWater (pH 8.0)225, 269~11,600, ~800[5]
PyridineWater~254~2,000[3]
Pyridinium IonAcidic Water~256~5,000[4]

Table 1. UV-Vis Absorption Data for Benzoic Acid and Pyridine.

The spectrum of benzoic acid typically shows two absorption bands, a strong band around 230 nm (B-band) and a weaker, broader band around 274 nm (C-band).[2][5] Upon deprotonation to benzoate, these bands exhibit a slight hypsochromic (blue) shift.[5] Pyridine exhibits a characteristic absorption band around 254 nm, which is attributed to π → π* transitions.[3] Protonation of the pyridine nitrogen to form the pyridinium ion results in a slight bathochromic (red) shift and an increase in molar absorptivity.[4]

ph_effects cluster_acidic Acidic (pH < pKa1) cluster_neutral Neutral (pKa1 < pH < pKa2) cluster_basic Basic (pH > pKa2) acid_struct [Image of protonated pyridine and carboxylic acid form] neutral_struct [Image of neutral pyridine and carboxylate anion form - Zwitterion] acid_struct->neutral_struct + OH⁻ acid_label Pyridinium Cation neutral_struct->acid_struct + H⁺ basic_struct [Image of neutral pyridine and carboxylate anion form] neutral_struct->basic_struct + OH⁻ neutral_label Zwitterion basic_struct->neutral_struct + H⁺ basic_label Carboxylate Anion

Figure 2. Expected protonation states of 3-Fluoro-4-(pyridin-4-yl)benzoic acid at different pH values.

Predicted UV-Vis Spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid

Based on the analysis of its constituent chromophores, the UV-Vis spectrum of 3-Fluoro-4-(pyridin-4-yl)benzoic acid is expected to be a composite of the benzoic acid and pyridine spectra. We can anticipate a complex spectrum with multiple overlapping bands. The substitution of the pyridine ring and the fluorine atom on the benzoic acid ring will likely lead to shifts in the positions and intensities of the absorption bands compared to the parent compounds.

The pH titration experiment will be particularly informative, as it will allow for the deconvolution of the spectral features corresponding to the different protonation states of the molecule. The isosbestic points, if observed, will indicate a clear equilibrium between two species.[11]

Conclusion

This guide provides a comprehensive framework for the UV-Vis spectroscopic analysis of 3-Fluoro-4-(pyridin-4-yl)benzoic acid. By understanding the contributions of the individual chromophores and the profound effects of solvent and pH, researchers can obtain high-quality, interpretable spectra. The provided experimental protocol offers a systematic approach to characterizing this and other similar molecules, which is essential for applications in drug discovery and materials science. The comparative data for benzoic acid and pyridine serve as a valuable reference for interpreting the spectral features of this more complex derivative.

References

  • ResearchGate. (2014, June 12). How do you determine organic acids (acetic and formic) in a solution using a spectrophotometer?
  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10). Physical Chemistry Chemical Physics.
  • Guo, H.-B., et al. (2012, November).
  • Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in.... (n.d.). ResearchGate. Retrieved from [Link]

  • PubChemLite. 3-fluoro-4-(pyridin-4-yl)benzoic acid. Retrieved from [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved from [Link]

  • NSF Public Access Repository. (2020, March 4).
  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • Slideshare. (2014, May 28). Uv vis spectroscopy practical. Retrieved from [Link]

  • ResearchG
  • ResearchGate. UV-spectrum of pyridine. Retrieved from [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry.
  • Test Procedures for. soil organic content using uv-vis method. Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021, June 11).
  • RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
  • PMC. 3-(4-Pyridyl)benzoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(pyridin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(pyridin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.